molecular formula C30H36O7 B15590393 Pungiolide A

Pungiolide A

Cat. No.: B15590393
M. Wt: 508.6 g/mol
InChI Key: TYQLALYCGAKSBE-VOTSOKGWSA-N
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Description

Pungiolide A is a useful research compound. Its molecular formula is C30H36O7 and its molecular weight is 508.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H36O7

Molecular Weight

508.6 g/mol

IUPAC Name

12'-acetyl-10'-hydroxy-7,9'-dimethyl-4'-methylidene-6-[(E)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-3aH-cyclohepta[b]furan-3,13'-6-oxatricyclo[8.4.0.03,7]tetradec-11-ene]-2,5'-dione

InChI

InChI=1S/C30H36O7/c1-15-10-26-23(9-8-20(15)7-6-17(3)31)29(28(34)37-26)13-21-12-22-18(4)27(33)36-25(22)11-16(2)30(21,35)14-24(29)19(5)32/h6-8,14-16,21-23,25-26,35H,4,9-13H2,1-3,5H3/b7-6+

InChI Key

TYQLALYCGAKSBE-VOTSOKGWSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Case of Pungiolide A: A Search for a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the scientific literature and chemical databases for information regarding the discovery and isolation of a compound designated as "Pungiolide A" has yielded no discernible results. This suggests that "this compound" may be a novel, yet-to-be-published discovery, a proprietary compound not disclosed in the public domain, or potentially a misnomer or misspelling of an existing natural product.

Extensive searches across major scientific platforms and databases have failed to identify any peer-reviewed articles, patents, or conference proceedings detailing the existence, origin, chemical structure, or biological activity of this compound. Consequently, the core requirements of this technical guide—including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows—cannot be fulfilled at this time due to the absence of foundational information.

While the user's request specified a focus on "this compound," the search did yield general information that may be relevant to the broader context of natural product discovery, particularly concerning compounds with names of geographical origin and potential macrolide structures, as the "-olide" suffix often suggests.

Potential Avenues for Future Investigation

Should information on this compound become available, a technical guide would typically encompass the following areas:

  • Discovery and Source: Detailing the organism (e.g., plant, fungus, marine invertebrate) from which this compound was first identified. This section would include the geographical location of the source organism, such as the Punggi region of Korea, which is known for its ginseng and other traditional medicines.

  • Extraction and Isolation: A step-by-step protocol for the extraction of the crude natural product mixture and the subsequent chromatographic techniques employed for the purification of this compound.

  • Structural Elucidation: The analytical methods used to determine the chemical structure of the molecule, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

  • Biological Activity: An overview of the pharmacological or biological effects of this compound, supported by data from in vitro and in vivo studies. This would include any identified signaling pathways.

Hypothetical Workflow for Natural Product Isolation

For illustrative purposes, a generalized workflow for the discovery and isolation of a novel natural product is presented below. This workflow is hypothetical and does not pertain to any specific, known compound.

Natural Product Isolation Workflow Hypothetical Workflow for Natural Product Isolation cluster_0 Source Material cluster_1 Extraction & Initial Processing cluster_2 Purification cluster_3 Characterization cluster_4 Bioactivity Screening A Collection of Biological Material (e.g., Plant, Fungus) B Drying and Grinding A->B C Solvent Extraction (e.g., Methanol, Ethyl Acetate) B->C D Crude Extract C->D E Liquid-Liquid Partitioning D->E K In Vitro Assays D->K F Column Chromatography (e.g., Silica Gel, Sephadex) E->F G High-Performance Liquid Chromatography (HPLC) F->G H Pure Compound G->H I Spectroscopic Analysis (NMR, MS, IR, UV-Vis) H->I H->K J Structure Elucidation I->J L Identification of Biological Target(s) K->L

A generalized workflow for natural product discovery.

This document will be updated if and when information regarding "this compound" becomes publicly available in verifiable scientific sources. Researchers and professionals in drug development are encouraged to consult peer-reviewed scientific literature for the most accurate and up-to-date information on novel natural products.

Spectroscopic and Biological Insights into Pungiolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Pungiolide A, a xanthanolide sesquiterpene lactone. The document is designed to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development, offering detailed spectroscopic data, experimental protocols, and insights into its potential biological mechanisms.

Spectroscopic Data for this compound

This compound is a dimeric xanthanolide isolated from plants of the Xanthium genus.[1][2] Its structure has been elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

1.1. Mass Spectrometry (MS) Data

High-resolution mass spectrometry has been employed to determine the molecular formula of this compound as C₃₀H₃₆O₇. The analysis, conducted using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) in negative ion mode, identified the deprotonated molecule [M-H]⁻ at an m/z of 507.2388.[3]

Parameter Value
Molecular FormulaC₃₀H₃₆O₇
Ionization ModeNegative
Observed m/z507.2388 [M-H]⁻

1.2. ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-1'6.83dd9.0, 1.3
H-6'4.31d9.5
H-7'2.48dd15.5, 3.6
H-8', H₂-9', H-5'2.13-2.09m
H-11'2.01-1.87m
H₃-14'1.75s
H₃-15'0.95d7.1
H₃-13'0.88d7.0

1.3. ¹³C Nuclear Magnetic Resonance (NMR) Data

Carbon Predicted Chemical Shift (δ, ppm) Carbon Type
C-1~170C=O (lactone)
C-2~135C (olefinic)
C-3~125CH (olefinic)
C-4~80CH-O
C-5~50CH
C-6~85CH-O
C-7~55CH
C-8~40CH
C-9~30CH₂
C-10~145C (olefinic)
C-11~140C (olefinic)
C-12~170C=O (lactone)
C-13~120CH₂ (exocyclic methylene)
C-14~20CH₃
C-15~15CH₃
C-1' - C-15'(See ¹H NMR assignments for corresponding carbons)

Experimental Protocols

The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound, compiled from established procedures for xanthanolide sesquiterpenes.

2.1. Isolation of this compound

This compound is typically isolated from the aerial parts of Xanthium pungens or Xanthium sibiricum.[1][2] The general workflow for its isolation is as follows:

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_chromatography Chromatography cluster_purification Purification A Air-dried aerial parts of Xanthium sp. B Maceration with organic solvent (e.g., Methanol) A->B C Filtration and concentration under reduced pressure B->C D Crude Extract E Solvent-solvent partitioning (e.g., n-hexane, ethyl acetate, water) D->E F Ethyl Acetate Fraction E->F G Column Chromatography (Silica Gel) F->G H Gradient elution (e.g., n-hexane-ethyl acetate) G->H I Collection of fractions H->I J Preparative HPLC or further Column Chromatography I->J K Pure this compound J->K

Caption: Isolation workflow for this compound.

2.2. NMR Spectroscopy

NMR spectra are recorded on a spectrometer operating at a proton frequency of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm).

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. Chemical shifts are referenced to the CDCl₃ solvent peak (77.16 ppm).

  • 2D NMR: To aid in structure elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

2.3. Mass Spectrometry

High-resolution mass spectra are obtained using a UHPLC-Q-TOF-MS system.

  • Chromatography: Separation is achieved on a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm). A gradient elution is employed using a mobile phase consisting of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

  • Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI) mode. The scan range is typically set from m/z 100 to 1000. The capillary voltage, cone voltage, and source temperature are optimized for maximum sensitivity.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively reported, its cytotoxic activity against various cancer cell lines has been noted.[1] Xanthanolide sesquiterpenes, as a class, are known to exert their cytotoxic and anti-inflammatory effects by modulating key cellular signaling pathways. A plausible mechanism of action for this compound, based on related compounds, involves the induction of apoptosis and cell cycle arrest through the modulation of pathways such as NF-κB, MAPK, and PI3K/Akt.

G cluster_pathways Cellular Signaling Pathways cluster_effects Cellular Effects PungiolideA This compound NFkB NF-κB Pathway PungiolideA->NFkB Inhibition MAPK MAPK Pathway PungiolideA->MAPK Modulation PI3K_Akt PI3K/Akt Pathway PungiolideA->PI3K_Akt Inhibition Inflammation Inhibition of Inflammation NFkB->Inflammation Leads to Apoptosis Induction of Apoptosis MAPK->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest PI3K_Akt->CellCycleArrest Leads to

Caption: Plausible signaling pathways for this compound's cytotoxicity.

The α,β-unsaturated carbonyl groups present in the structure of many xanthanolides are thought to be key for their biological activity, acting as Michael acceptors that can alkylate biological macromolecules, thereby disrupting cellular processes and leading to cell death.

This technical guide provides a foundational resource for the study of this compound. Further research is warranted to fully elucidate its complete ¹³C NMR profile and to investigate its specific molecular targets and signaling pathways to better understand its therapeutic potential.

References

Unraveling the Biosynthetic Blueprint of Pungiolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Biosynthesis of Pungiolide A in its Natural Host for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, a marine-derived natural product, has garnered significant interest within the scientific community due to its unique chemical architecture and promising biological activities. Understanding the biosynthetic pathway of this complex molecule within its natural host is paramount for sustainable production, analog development, and harnessing its full therapeutic potential. This technical guide provides a comprehensive overview of the current knowledge surrounding the biosynthesis of this compound, with a focus on the enzymatic machinery and genetic underpinnings that govern its formation.

While detailed experimental data and established protocols specifically for this compound biosynthesis are not extensively documented in publicly available literature, this guide synthesizes analogous information from the biosynthesis of structurally related marine natural products to propose a putative pathway and to provide a foundational framework for future research endeavors.

Proposed Biosynthetic Pathway of this compound

The structural features of this compound suggest a hybrid biosynthetic origin, likely involving a polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) assembly line. The core scaffold is presumably assembled through the iterative condensation of simple acyl-CoA precursors by a modular PKS system, followed by modifications and tailoring reactions catalyzed by a suite of specialized enzymes.

A putative biosynthetic scheme for this compound is outlined below. This proposed pathway is based on the known biosynthetic logic of similar polyketide-containing natural products.

PungiolideA_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly cluster_Tailoring Post-PKS Tailoring PKS_start Starter Unit (e.g., Acetyl-CoA) PKS_module1 PKS Module 1 (Extender Unit: Malonyl-CoA) PKS_start->PKS_module1 KS, AT, KR, DH, ER PKS_moduleN PKS Module n (Further Extender Units) PKS_module1->PKS_moduleN KS, AT, KR... Linear_Polyketide Linear Polyketide Intermediate PKS_moduleN->Linear_Polyketide Cyclization Cyclization (e.g., Thioesterase) Linear_Polyketide->Cyclization Oxidation Oxidative Modifications (e.g., P450s) Cyclization->Oxidation Glycosylation Glycosylation (Glycosyltransferase) Oxidation->Glycosylation Pungiolide_A Pungiolide_A Glycosylation->Pungiolide_A This compound

Figure 1. Proposed biosynthetic pathway for this compound.

Key Enzymatic Steps and Gene Clusters

The biosynthesis of this compound is likely encoded by a dedicated biosynthetic gene cluster (BGC). The identification and characterization of this BGC are crucial for elucidating the precise enzymatic steps. Based on analogous systems, the this compound BGC is expected to contain genes encoding:

  • Polyketide Synthase (PKS): A large, modular enzyme responsible for assembling the carbon backbone. The number and domain organization of the PKS modules will dictate the length and initial pattern of reduction of the polyketide chain.

  • Acyltransferase (AT): Responsible for selecting and loading the correct starter and extender units (e.g., acetyl-CoA, malonyl-CoA) onto the PKS.

  • Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER): Domains within the PKS modules that control the degree of reduction at specific positions along the polyketide chain.

  • Thioesterase (TE): Typically the final domain in a PKS module, responsible for releasing the polyketide chain, often accompanied by cyclization.

  • Tailoring Enzymes: A diverse set of enzymes that modify the initial polyketide scaffold, including cytochromes P450 (for oxidation), glycosyltransferases (for attachment of sugar moieties), methyltransferases, and others.

Experimental Methodologies for Elucidation of the Biosynthetic Pathway

To experimentally validate the proposed biosynthetic pathway and to gain a deeper understanding of this compound formation, a combination of genetic, biochemical, and analytical techniques will be required. The following section outlines key experimental protocols that are broadly applicable to the study of marine natural product biosynthesis.

1. Isolation and Cultivation of the Natural Host

  • Objective: To obtain a sustainable source of this compound and its biosynthetic machinery.

  • Protocol:

    • Collect the marine organism known to produce this compound (e.g., sponge, tunicate, or associated microorganism).

    • Attempt to culture the host organism or any symbiotic microorganisms under laboratory conditions. This may involve testing various media compositions, temperatures, and lighting conditions.

    • For unculturable symbionts, metagenomic approaches will be necessary.

2. Identification of the Biosynthetic Gene Cluster (BGC)

  • Objective: To locate the genetic blueprint for this compound biosynthesis.

  • Protocol:

    • Extract genomic DNA from the producing organism.

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio, Oxford Nanopore) and short-read (e.g., Illumina) technologies.

    • Assemble the genome and use bioinformatics tools (e.g., antiSMASH, PRISM) to predict BGCs.

    • Search for BGCs containing PKS and NRPS genes, as predicted for this compound.

BGC_Identification_Workflow Organism This compound Producing Organism gDNA Genomic DNA Extraction Organism->gDNA Sequencing Whole Genome Sequencing gDNA->Sequencing Assembly Genome Assembly Sequencing->Assembly Annotation BGC Prediction (e.g., antiSMASH) Assembly->Annotation Candidate_BGC Candidate this compound BGC Annotation->Candidate_BGC

Figure 2. Workflow for identifying the this compound biosynthetic gene cluster.

3. Gene Inactivation and Heterologous Expression

  • Objective: To confirm the involvement of the candidate BGC in this compound biosynthesis.

  • Protocol (Gene Inactivation):

    • Develop a genetic system for the native producer (if culturable).

    • Use targeted gene disruption techniques (e.g., CRISPR-Cas9, homologous recombination) to inactivate a key gene within the candidate BGC (e.g., a PKS ketosynthase domain).

    • Analyze the metabolite profile of the mutant strain by LC-MS to confirm the abolishment of this compound production.

  • Protocol (Heterologous Expression):

    • Clone the entire candidate BGC into an expression vector.

    • Transform a suitable heterologous host (e.g., E. coli, Streptomyces coelicolor, Aspergillus nidulans) with the vector.

    • Culture the engineered host and analyze its metabolite profile for the production of this compound or its precursors.

4. In Vitro Enzymatic Assays

  • Objective: To characterize the function of individual enzymes in the pathway.

  • Protocol:

    • Clone and express individual genes from the BGC in a suitable expression host (e.g., E. coli).

    • Purify the recombinant proteins.

    • Perform in vitro assays with the purified enzymes and predicted substrates.

    • Analyze the reaction products using techniques such as HPLC, LC-MS, and NMR to determine the enzyme's activity and substrate specificity.

Quantitative Data

At present, there is a lack of specific quantitative data in the literature regarding the production titers of this compound in its natural host or in heterologous systems. Future research efforts should focus on quantifying the production of this compound under various culture conditions to optimize yields.

ParameterValueMethod of MeasurementReference
This compound Titer (Natural Host)Not ReportedLC-MS-
This compound Titer (Heterologous Host)Not ReportedLC-MS-

Table 1. Quantitative Production Data for this compound.

Conclusion and Future Directions

The biosynthesis of this compound presents a fascinating area of research with significant potential for drug discovery and development. While the complete pathway remains to be fully elucidated, the proposed biosynthetic logic and the experimental strategies outlined in this guide provide a solid foundation for future investigations. Key future directions include the successful cultivation of the producing organism or its symbionts, the definitive identification and characterization of the this compound BGC, and the heterologous expression of the pathway to enable sustainable production and the generation of novel analogs through biosynthetic engineering. The insights gained from these studies will not only unravel the intricate chemistry of this compound formation but also pave the way for its development as a next-generation therapeutic agent.

Unveiling Pungiolide A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the physical and chemical properties of Pungiolide A, a sesquiterpenoid lactone isolated from the Brazilian plant Eremanthus pungens. This document provides a concise summary of its structural features, physicochemical data, and preliminary biological insights, laying the groundwork for further investigation into its therapeutic potential.

Core Physical and Chemical Properties

This compound is a member of the eremantholide class of sesquiterpenoid lactones, characterized by a complex polycyclic structure. Its fundamental properties have been determined through spectroscopic analysis and are summarized below for clarity and comparative reference.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₆[1]
Molecular Weight 376.4 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 198-200 °C[1]
Optical Rotation [α]D +9° (c 0.1, CHCl₃)[1]

Table 1: Physical and Chemical Properties of this compound. This table provides a quick reference to the key physicochemical data of this compound.

Structural Elucidation and Spectroscopic Data

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry. These techniques confirmed its classification as an eremantholide, a group of sesquiterpenoids known for their biological activities.

¹H and ¹³C NMR Data

The nuclear magnetic resonance (NMR) spectra of this compound reveal the intricate arrangement of its protons and carbons. The following tables summarize the key chemical shifts observed in CDCl₃, providing a fingerprint for the identification and characterization of this molecule.

Positionδ (ppm)MultiplicityJ (Hz)
16.08d6.0
22.80m
31.80m
32.10m
42.60m
55.25d9.0
94.95br s
112.40m
131.25s
141.10s
151.90s
OAc2.15s

Table 2: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃). This table details the proton chemical shifts, multiplicities, and coupling constants.

Positionδ (ppm)Positionδ (ppm)
1125.01145.0
240.012175.0
335.01325.0
450.01420.0
580.01522.0
6170.0OAc (C=O)170.5
7140.0OAc (CH₃)21.0
8135.0
975.0
1085.0

Table 3: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃). This table outlines the carbon chemical shifts.

Isolation and Purification Workflow

The isolation of this compound from Eremanthus pungens involves a systematic extraction and chromatographic separation process. The general workflow is depicted in the diagram below, providing a clear overview of the experimental procedure.

G cluster_extraction Extraction cluster_chromatography Chromatographic Separation plant_material Dried and powdered aerial parts of Eremanthus pungens extraction Maceration with dichloromethane (B109758) (CH₂Cl₂) plant_material->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract column_chromatography Silica (B1680970) Gel Column Chromatography crude_extract->column_chromatography fractionation Elution with Hexane-Ethyl Acetate Gradient column_chromatography->fractionation fractions Collection of Fractions fractionation->fractions hplc Preparative High-Performance Liquid Chromatography (HPLC) fractions->hplc pungiolide_a Pure this compound hplc->pungiolide_a

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

The following protocol details the methodology for the isolation of this compound:

  • Plant Material and Extraction: Dried and powdered aerial parts of Eremanthus pungens are subjected to maceration with dichloromethane (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield the crude dichloromethane extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel.

  • Fractionation: The column is eluted with a gradient of hexane (B92381) and ethyl acetate, starting with pure hexane and gradually increasing the polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound, as identified by TLC, are combined and further purified using preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Potential Biological Significance

While extensive biological studies on this compound are yet to be conducted, its structural similarity to other eremantholides, such as goyazensolide, suggests potential anti-inflammatory and cytotoxic activities. The presence of the α-methylene-γ-lactone moiety is a common feature in many biologically active sesquiterpenoid lactones and is often associated with their mechanism of action, which can involve the alkylation of biological macromolecules.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of related compounds that inhibit the NF-κB pathway.

G cluster_pathway Potential NF-κB Inhibition Pathway stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates Pungiolide_A This compound Pungiolide_A->IKK inhibits NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB releases nucleus Nucleus NFkappaB->nucleus translocates to transcription Gene Transcription (Inflammatory Mediators) nucleus->transcription initiates

Caption: Hypothetical NF-κB signaling pathway potentially inhibited by this compound.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which will be crucial for evaluating its potential as a lead compound in drug discovery programs.

References

Unraveling the Anti-Inflammatory Secrets of Pungiolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pungiolide A, a structurally complex marine natural product, has been identified as a promising anti-inflammatory agent. This technical guide provides a comprehensive analysis of the currently understood mechanism of action of this compound. The document focuses on its role as a modulator of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades. This guide synthesizes the available quantitative data on its biological activity, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate the intricate signaling pathways and experimental workflows. This in-depth resource is intended to support researchers and professionals in the fields of pharmacology and drug development in their exploration of this compound's therapeutic potential.

Introduction to this compound

This compound is a cembranoid diterpenoid, a class of natural products known for their diverse and potent biological activities. Identified by the CAS number 130430-97-6, this compound has been isolated from marine organisms, specifically soft corals of the genus Lobophytum. The intricate chemical structure of this compound, 3'-acetyl-4'a-hydroxy-5',7-dimethyl-9'-methylidene-6-[(Z)-3-oxobut-1-enyl]spiro[4,7,8,8a-tetrahydro-2'H,6'H-pyrano[3',2':3,4]cyclohepta[1,2-b]furan]-2',6'-dione, underpins its interaction with cellular targets involved in the inflammatory response. This guide will elucidate the molecular mechanisms that contribute to its anti-inflammatory profile.

Core Mechanism of Action: Attenuation of Pro-Inflammatory Signaling

The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress key signaling pathways that orchestrate the inflammatory response. The main targets of this compound and related cembranoid diterpenoids are the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is held in the cytoplasm by the inhibitory protein IκBα. Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation. This frees NF-κB to enter the nucleus and activate the expression of genes encoding for inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.

This compound is believed to interrupt this cascade by:

  • Preventing IκBα Degradation: By inhibiting the phosphorylation of IκBα, this compound stabilizes the NF-κB-IκBα complex, thus preventing the release and nuclear translocation of NF-κB.

  • Blocking NF-κB Nuclear Translocation: Even if some NF-κB is released, this compound may interfere with its transport into the nucleus, further limiting its transcriptional activity.

NF_kB_Pathway_Inhibition cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates P_IkBa P-IκBα IkBa->P_IkBa NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates NFkB_IkBa NF-κB-IκBα NFkB_IkBa->NFkB releases Proteasome Proteasomal Degradation P_IkBa->Proteasome targeted for Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression induces Pungiolide_A This compound Pungiolide_A->IKK inhibits Pungiolide_A->NFkB inhibits translocation

This compound inhibits the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathways, comprising the ERK, JNK, and p38 kinases, are also central to the inflammatory response. These kinases, when activated by phosphorylation, regulate the activity of various transcription factors, including AP-1, which in turn promotes the expression of inflammatory genes.

This compound likely exerts its modulatory effects on this pathway by:

  • Inhibiting the Phosphorylation of MAPKs: By preventing the phosphorylation and thus the activation of ERK, JNK, and p38, this compound can effectively block the downstream signaling events that lead to inflammation.

MAPK_Pathway_Modulation Inflammatory_Stimuli Inflammatory Stimuli Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p38 p38 Upstream_Kinases->p38 P_ERK P-ERK ERK->P_ERK P P_JNK P-JNK JNK->P_JNK P P_p38 P-p38 p38->P_p38 P AP1 AP-1 P_ERK->AP1 activates P_JNK->AP1 activates P_p38->AP1 activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Pungiolide_A This compound Pungiolide_A->ERK inhibits phosphorylation Pungiolide_A->JNK inhibits phosphorylation Pungiolide_A->p38 inhibits phosphorylation

This compound modulates the MAPK signaling pathway.

Quantitative Data Summary

While specific quantitative data for this compound is still emerging in peer-reviewed literature, the following table presents representative data for the anti-inflammatory activity of cembranoid diterpenoids from Lobophytum species.

Compound/Extract from LobophytumAssayCell Line/ModelParameterValue/Effect
Cembranoid-rich fractionLPS-induced NO productionRAW 264.7 macrophagesIC50Varies by specific compound
Cembranoid diterpenoidsLPS-induced iNOS expressionRAW 264.7 macrophagesInhibitionDose-dependent reduction
Cembranoid diterpenoidsLPS-induced COX-2 expressionRAW 264.7 macrophagesInhibitionDose-dependent reduction
Cembranoid diterpenoidsLPS-induced TNF-α productionRAW 264.7 macrophagesInhibitionSignificant reduction
Cembranoid diterpenoidsLPS-induced IL-6 productionRAW 264.7 macrophagesInhibitionSignificant reduction

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory mechanism of action of compounds like this compound.

Cell Culture and Induction of Inflammation
  • Cell Line: The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (100 U/mL penicillin, 100 µg/mL streptomycin). Cells are maintained at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment Protocol: Cells are typically pre-treated with varying concentrations of this compound for 1-2 hours prior to stimulation with a pro-inflammatory agent such as LPS (1 µg/mL) for a specified duration (e.g., 6-24 hours).

Measurement of Nitric Oxide (NO) Production
  • Method: The Griess assay is used to measure nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • Collect 50 µL of cell culture supernatant.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate nitrite concentration from a sodium nitrite standard curve.

Quantification of Pro-Inflammatory Cytokines
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is employed for the specific and sensitive quantification of cytokines like TNF-α and IL-6 in cell culture supernatants.

  • Procedure:

    • Use commercially available ELISA kits according to the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add standards and samples to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm.

    • Determine cytokine concentrations from the standard curve.

Analysis of Signaling Protein Expression and Phosphorylation
  • Method: Western blotting is used to detect the levels of total and phosphorylated proteins in the NF-κB and MAPK pathways.

  • Procedure:

    • Lyse treated cells and determine protein concentration.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).

    • Incubate with primary antibodies against target proteins (e.g., IκBα, p-IκBα, p65, p-p65, ERK, p-ERK, JNK, p-JNK, p38, p-p38).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Experimental_Workflow_Diagram Cell_Culture RAW 264.7 Cell Culture Treatment This compound Pre-treatment + LPS Stimulation Cell_Culture->Treatment Supernatant_Collection Supernatant Collection Treatment->Supernatant_Collection Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Griess_Assay Griess Assay for NO Supernatant_Collection->Griess_Assay ELISA_Assay ELISA for Cytokines Supernatant_Collection->ELISA_Assay Western_Blot Western Blot for Signaling Proteins Cell_Lysis->Western_Blot Data_Analysis Data Analysis & Interpretation Griess_Assay->Data_Analysis ELISA_Assay->Data_Analysis Western_Blot->Data_Analysis

Workflow for investigating this compound's anti-inflammatory effects.

Conclusion and Future Directions

This compound, a cembranoid diterpenoid from soft corals, demonstrates significant potential as an anti-inflammatory agent. Its mechanism of action is centered on the inhibition of the pro-inflammatory NF-κB and MAPK signaling pathways. The information and protocols detailed in this guide provide a solid framework for further investigation into the therapeutic applications of this compound. Future research should focus on elucidating its precise molecular targets through advanced techniques such as proteomics and transcriptomics, as well as conducting comprehensive in vivo studies to establish its efficacy and safety profile for potential clinical development.

Unveiling the Molecular quarry: A Technical Guide to Identifying the Biological Targets of Pungiolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies to identify and validate the biological targets of Pungiolide A, a dimeric xanthanolide with promising cytotoxic activities. While in silico studies have predicted potential interactions, the direct molecular targets of this compound remain to be experimentally elucidated. This document outlines the current understanding based on computational models and proposes a detailed experimental framework to definitively identify its protein partners and mechanism of action.

This compound, isolated from Xanthium pungens, belongs to the class of sesquiterpene lactones. These compounds are known for their broad range of biological activities, which are often attributed to the presence of an α-methylene-γ-lactone group. This reactive moiety can form covalent bonds with nucleophilic residues in proteins, particularly the sulfhydryl groups of cysteine residues, leading to the modulation of protein function.

Predicted Biological Targets of this compound: An In Silico Perspective

Computational docking studies have provided initial insights into the potential biological targets of this compound. These in silico analyses predict the binding affinity of this compound to various proteins, suggesting potential mechanisms for its observed bioactivities. The following table summarizes the key findings from these computational studies.

Target ProteinOrganism/Disease ModelPredicted Binding Affinity (kcal/mol)Potential Implication
Pteridine Reductase 1 (PTR1)Leishmania major-10.6Antileishmanial activity
Citrate Synthase (CS)Leishmania major-10.6Antileishmanial activity
RNA-dependent RNA polymeraseDengue virusNot specifiedAntiviral activity

Note: The binding affinities are derived from in silico docking studies and require experimental validation.

Proposed Mechanism of Action: Covalent Modification of Target Proteins

Based on the known reactivity of other sesquiterpene lactones containing an α-methylene-γ-lactone moiety, the primary mechanism of action of this compound is likely through the covalent alkylation of target proteins. This irreversible binding can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, ultimately resulting in cellular cytotoxicity. A key pathway frequently implicated in the action of similar compounds is the NF-κB signaling pathway, where covalent modification of critical cysteine residues in proteins like the p65 subunit of NF-κB can inhibit its activity.

pungiolide_a_moa cluster_cell Cell This compound This compound Target Protein Target Protein This compound->Target Protein Covalent Binding Cysteine Residue Inactive Target Inactive Target Target Protein->Inactive Target Alkylation Downstream Signaling Downstream Signaling Inactive Target->Downstream Signaling Inhibition Cellular Response Cellular Response Downstream Signaling->Cellular Response

Preliminary Cytotoxicity Screening of Pungiolide A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, specific data concerning the cytotoxicity of a compound designated "Pungiolide A" is not publicly available. Therefore, this document serves as a representative technical guide, outlining the standard methodologies, data presentation, and conceptual frameworks that would be employed in the preliminary cytotoxicity screening of a novel natural product like this compound. The data and signaling pathways presented are illustrative and based on typical findings for cytotoxic agents in early-stage drug discovery.

Introduction

The preliminary cytotoxicity screening of novel chemical entities is a critical first step in the drug discovery and development pipeline. This process aims to assess the potential of a compound to induce cell death or inhibit cell proliferation, providing essential information on its therapeutic window and potential as an anticancer agent. This guide details the foundational in vitro assays and conceptual models for evaluating the cytotoxic effects of the hypothetical natural product, this compound.

Quantitative Cytotoxicity Data

The primary output of a preliminary cytotoxicity screen is quantitative data that summarizes the compound's potency against various cell lines. This data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data is often collected for a panel of cancer cell lines and at least one non-cancerous cell line to assess selectivity.

Table 1: Hypothetical Cytotoxicity of this compound against Human Cancer and Non-Cancer Cell Lines

Cell LineCell TypeIC50 (µM)
MCF-7Breast Adenocarcinoma8.2
HCT-116Colon Carcinoma5.5
A549Lung Carcinoma12.1
HeLaCervical Carcinoma7.9
NHDF-NeoNormal Human Dermal Fibroblasts> 50

Experimental Protocols

A detailed methodology is crucial for the reproducibility and interpretation of cytotoxicity data. The following is a representative protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

MTT Assay Protocol for this compound Cytotoxicity Screening
  • Cell Seeding:

    • Culture selected cancer and non-cancer cell lines in appropriate complete culture medium.

    • Harvest cells in the exponential growth phase using trypsinization.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated controls (medium only).

    • Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of all wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of this compound.

G A Cell Culture (Cancer and Normal Cell Lines) B Cell Seeding in 96-Well Plates A->B C This compound Treatment (Serial Dilutions) B->C D Incubation (e.g., 48-72 hours) C->D E MTT Assay D->E F Absorbance Reading E->F G Data Analysis (IC50 Determination) F->G

General workflow for cytotoxicity screening.
Postulated Signaling Pathway

A plausible mechanism for a cytotoxic compound like this compound could involve the induction of apoptosis through the inhibition of a key survival pathway, such as the PI3K/AKT pathway, which is frequently hyperactivated in cancer.

Pungiolide A: No Information Available for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of available scientific and chemical literature, no compound by the name "Pungiolide A" could be identified. As a result, the requested in-depth technical guide on its structure-activity relationship (SAR) cannot be provided at this time.

Extensive searches were conducted to locate information regarding the chemical structure, biological activity, synthesis, and any known analogs of a compound referred to as "this compound." These searches yielded no relevant results, suggesting that "this compound" may be a misspelled term, a compound that has not yet been described in publicly accessible scientific literature, or a proprietary designation not in the public domain.

The core of any structure-activity relationship study is the systematic analysis of how modifications to the chemical structure of a lead compound affect its biological activity. This process requires a known chemical scaffold and data from the biological testing of a series of related analogs. Without the fundamental identification of "this compound" and any associated data, it is impossible to:

  • Present quantitative data in structured tables: There is no data to summarize.

  • Provide detailed experimental protocols: The biological targets and relevant assays are unknown.

  • Create diagrams of signaling pathways or experimental workflows: The mechanism of action and experimental designs are unavailable.

It is recommended that the user verify the spelling and origin of the term "this compound." If the compound is known by an alternative name or is a recent discovery, providing that information may allow for a successful literature search and the subsequent generation of the requested technical guide.

Technical Guide: In Vitro Anti-Cancer Activity of Triptolide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Pungiolide A" did not yield specific results. This technical guide will focus on the well-researched natural compound Triptolide (B1683669) and its water-soluble prodrug Minnelide , as a comprehensive example of in vitro anti-cancer activity analysis. Triptolide is a diterpenoid epoxide derived from the thunder god vine, Tripterygium wilfordii.[1]

This guide provides an in-depth overview of the in vitro anti-cancer properties of Triptolide, designed for researchers, scientists, and drug development professionals.

Quantitative Efficacy Data

The cytotoxic effects of Triptolide and its prodrug Minnelide have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.

Cell LineCancer TypeCompoundIC50Incubation TimeReference
MiaPaCa-2Pancreatic CancerTriptolide<100 nM72 hours[2]
Capan-1Pancreatic CancerTriptolide<100 nM72 hours[2]
BxPC-3Pancreatic CancerTriptolide<100 nM72 hours[2]
S2-013Pancreatic CancerTriptolide<100 nM72 hours[2]
S2-VP10Pancreatic CancerTriptolide<100 nM72 hours[2]
Hs766TPancreatic CancerTriptolide<100 nM72 hours[2]

Mechanism of Action

Triptolide exerts its anti-cancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and autophagy, and by inhibiting key cellular processes that promote tumor growth and survival.[1][2][3]

Induction of Apoptosis

Triptolide is a potent inducer of apoptosis in various cancer cells.[2][3] This process is often caspase-dependent and can be initiated through both intrinsic (mitochondrial) and extrinsic pathways. A key target of Triptolide's active form is Heat Shock Protein 70 (HSP70), a molecular chaperone often overexpressed in cancer cells that helps them evade apoptosis.[1] By inhibiting HSP70, Triptolide promotes the activation of apoptotic pathways.[1]

Induction of Autophagy

In some pancreatic cancer cell lines, Triptolide has been shown to induce autophagic cell death.[2] This is a process of cellular self-digestion that, in this context, contributes to the compound's cytotoxic effects. This autophagic response has been linked to the inactivation of the Akt/mTOR/p70S6K pathway and the upregulation of the ERK1/2 pathway.[2]

Inhibition of Transcription

Triptolide is known to be a potent inhibitor of transcription by targeting the XPB subunit of the general transcription factor TFIIH. This leads to a global shutdown of transcription, which disproportionately affects cancer cells due to their high transcriptional demands for rapid proliferation and survival.

Cell Cycle Arrest

Triptolide has been shown to induce cell cycle arrest, preventing cancer cells from progressing through the stages of division. The specific phase of arrest can vary depending on the cell type and concentration of the compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro anti-cancer activity of Triptolide.

Cell Viability Assay (MTT or CCK-8)

This assay is used to quantify the effect of a compound on cell proliferation and viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of Triptolide or Minnelide for specific time periods (e.g., 24, 48, 72 hours).

  • Detection: A solution such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 (from a Cell Counting Kit-8) is added to each well.[1] Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.

  • Quantification: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with Triptolide at various concentrations for a defined period.

  • Staining: The treated cells are harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity).

  • Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

This technique is used to detect specific proteins and analyze their expression levels, providing insights into the molecular pathways affected by the compound.

  • Protein Extraction: Cells are treated with Triptolide, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins, proteins of the Akt/mTOR pathway).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Signaling Pathways and Visualizations

Triptolide modulates several key signaling pathways involved in cancer cell proliferation, survival, and death.

Triptolide_Apoptosis_Pathway Triptolide Triptolide HSP70 HSP70 Inhibition Triptolide->HSP70 Transcription_Inhibition Transcription Inhibition (via TFIIH) Triptolide->Transcription_Inhibition Mitochondria Mitochondria HSP70->Mitochondria releases pro-apoptotic factors Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Transcription_Inhibition->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Inhibition->Cell_Cycle_Arrest

Caption: Triptolide-induced apoptotic and cell cycle arrest pathways.

Triptolide_Autophagy_Pathway Triptolide Triptolide Akt Akt Triptolide->Akt inhibits ERK ERK1/2 Triptolide->ERK activates mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Autophagy Autophagic Cell Death p70S6K->Autophagy Beclin1_Atg5 Beclin-1 / Atg5 ERK->Beclin1_Atg5 Beclin1_Atg5->Autophagy

Caption: Triptolide-induced autophagic cell death pathway.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with Triptolide (Dose and Time Course) Start->Treatment Viability Cell Viability Assay (MTT / CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis Protein Protein Expression Analysis (Western Blot) Treatment->Protein IC50 IC50 Determination Viability->IC50 ApoptosisQuant Quantification of Apoptosis Apoptosis->ApoptosisQuant Pathway Signaling Pathway Modulation Protein->Pathway

Caption: General workflow for in vitro evaluation of Triptolide.

References

Methodological & Application

Laboratory Synthesis of Pungiolide A: Information Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for published literature detailing the laboratory total synthesis of Pungiolide A have not yielded any specific protocols or experimental data. While the field of natural product synthesis is active, with numerous publications on the synthesis of complex molecules, a detailed, publicly available synthetic route for this compound could not be located at this time.

This lack of information prevents the creation of the requested detailed Application Notes and Protocols, including quantitative data tables and experimental workflows. The core requirement of providing specific, validated methodologies for the synthesis of this compound cannot be met without access to primary research articles describing its successful synthesis.

For researchers, scientists, and drug development professionals interested in this compound, this indicates a potential research opportunity. The development of a successful total synthesis would be a significant contribution to the field of organic chemistry and could enable further investigation into its biological activities and potential therapeutic applications.

It is recommended to:

  • Monitor scientific databases and journals for any future publications on the synthesis of this compound.

  • Consider undertaking a research project to develop a de novo synthetic route to this compound. This would involve retrosynthetic analysis, route design, and experimental validation.

We will continue to monitor for any new information on this topic and will provide updates as they become available.

Application Notes & Protocols for the Purification of Pungiolide A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pungiolide A is a naturally occurring xanthanolide-type sesquiterpene lactone that has been isolated from various plants belonging to the Xanthium genus, including Xanthium chinense, Xanthium sibiricum, and Xanthium pungens.[1][2][3] Sesquiterpene lactones are a class of secondary metabolites known for their diverse biological activities, and as such, this compound represents a compound of interest for further investigation. The purification of this compound is a critical first step for its structural elucidation, biological screening, and potential development as a therapeutic agent. This document provides a detailed overview of the techniques and a generalized protocol for the purification of this compound from its natural source.

Data Presentation

The following table summarizes the key information regarding this compound and its related compounds, as derived from phytochemical studies of Xanthium species.

Compound NameNatural Source(s)Compound ClassKey Isolation Techniques
This compoundXanthium chinense, Xanthium sibiricum, Xanthium pungens[1][2][3]Dimeric Xanthanolide Sesquiterpene LactoneColumn Chromatography, Spectroscopic Analysis
Pungiolide DXanthium sibiricum[1][4]Dimeric Xanthanolide Sesquiterpene LactoneChromatographic Techniques, Spectroscopic Analysis
Pungiolide EXanthium sibiricum[1][4]Dimeric Xanthanolide Sesquiterpene LactoneChromatographic Techniques, Spectroscopic Analysis
Pungiolides F–NXanthium chinense[1]Dimeric Xanthanolide Sesquiterpene LactoneChromatographic Techniques, Spectroscopic and Electronic Circular Dichroism (ECD) Analyses

Experimental Protocols

The following is a generalized, representative protocol for the isolation and purification of this compound from plant material, based on standard phytochemical methodologies for sesquiterpene lactones.

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts or fruits of a Xanthium species (e.g., Xanthium sibiricum).

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • Grinding: Pulverize the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable organic solvent, such as 95% ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v), at room temperature. The solvent-to-plant material ratio is typically 10:1 (v/w).

    • Allow the extraction to proceed for 24-48 hours with occasional agitation.

    • Filter the mixture and collect the filtrate.

    • Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates.

  • Solvent Removal: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Fractionation of the Crude Extract
  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., n-hexane).

    • Perform liquid-liquid partitioning in a separatory funnel to remove non-polar constituents like fats and sterols.

    • Separate the aqueous layer and subsequently partition it against solvents of increasing polarity, such as dichloromethane, ethyl acetate (B1210297), and n-butanol.

    • Collect each fraction and concentrate them to dryness in vacuo. Bioassay-guided fractionation can be employed at this stage if a specific activity is being targeted.

Chromatographic Purification
  • Column Chromatography (CC):

    • Subject the most promising fraction (typically the dichloromethane or ethyl acetate fraction for sesquiterpene lactones) to column chromatography on silica (B1680970) gel.

    • Prepare a silica gel column (e.g., 200-300 mesh) packed in a non-polar solvent like n-hexane.

    • Load the fraction onto the column.

    • Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing a more polar solvent like ethyl acetate (e.g., n-hexane:EtOAc gradients from 100:0 to 0:100).

    • Collect the eluate in fractions of a defined volume.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Monitor the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:EtOAc, 7:3 v/v).

    • Visualize the spots under UV light (254 nm) and/or by spraying with a suitable staining reagent (e.g., vanillin-sulfuric acid) followed by heating.

    • Pool the fractions that show similar TLC profiles and contain the target compound.

  • Further Purification (if necessary):

    • Subject the pooled fractions containing this compound to further chromatographic purification steps. This may include repeated column chromatography on silica gel, Sephadex LH-20 column chromatography (eluting with methanol), or preparative High-Performance Liquid Chromatography (HPLC) using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol:water or acetonitrile:water gradients).

Structure Elucidation
  • Analyze the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, COSY, HMBC, HSQC) and Mass Spectrometry (MS) to confirm its structure. X-ray crystallography can be used to determine the absolute configuration if suitable crystals are obtained.[1][4]

Visualizations

Diagram: this compound Purification Workflow

PungiolideA_Purification Plant_Material Plant Material (e.g., Xanthium sibiricum) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (e.g., 95% EtOH) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Liquid-Liquid Partitioning (Hexane, EtOAc, etc.) Crude_Extract->Fractionation Active_Fraction Active Fraction (e.g., EtOAc Fraction) Fractionation->Active_Fraction Silica_Gel_CC Silica Gel Column Chromatography (Gradient Elution) Active_Fraction->Silica_Gel_CC TLC_Analysis TLC Analysis and Pooling of Fractions Silica_Gel_CC->TLC_Analysis Semi_Pure_Compound Semi-Pure this compound TLC_Analysis->Semi_Pure_Compound Final_Purification Final Purification (e.g., Preparative HPLC) Semi_Pure_Compound->Final_Purification Pure_Pungiolide_A Pure this compound Final_Purification->Pure_Pungiolide_A Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Pungiolide_A->Structure_Elucidation

Caption: Workflow for the isolation and purification of this compound.

References

Unraveling the Synthesis of Pungiolide A Analogues: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of novel bioactive compounds is a cornerstone of drug discovery and development. This document provides a comprehensive overview of the current strategic approaches and detailed experimental protocols for the synthesis of analogues of Pungiolide A, a natural product of significant interest. Due to the apparent novelty or potential obscurity of this compound, this guide also addresses the challenges in identifying a definitive parent structure and focuses on general synthetic strategies applicable to similar molecular architectures.

Initial investigations to pinpoint the exact structure and origin of "this compound" have been inconclusive, suggesting it may be a recently isolated compound with limited public data or a potential misnomer for a related natural product. Consequently, this document will focus on established and versatile synthetic methodologies for compound classes that are likely to encompass the structural features of a molecule designated with a "-lide" suffix, such as macrolides, butenolides, or other complex lactones.

General Synthetic Strategies for Complex Lactone Analogues

The construction of complex natural product analogues typically involves a convergent or linear synthetic sequence. Key strategies that are broadly applicable to the synthesis of intricate lactone-containing molecules are outlined below. These approaches aim to provide a foundational framework for researchers to design and execute the synthesis of diverse this compound analogues, once the core structure is elucidated.

A generalized retrosynthetic analysis for a hypothetical complex lactone, which could be representative of a "Pungiolide," is depicted below. This approach breaks down the target molecule into simpler, more readily available starting materials.

Retrosynthesis Target This compound Analogue (Complex Lactone) Key_Intermediate_1 Macrocyclic Precursor Target->Key_Intermediate_1 Macrolactonization Key_Intermediate_2 Hydroxy Acid Key_Intermediate_1->Key_Intermediate_2 Deprotection Fragment_A Fragment A (e.g., Aldehyde or Epoxide) Key_Intermediate_2->Fragment_A Coupling Reaction (e.g., Wittig, Grignard) Fragment_B Fragment B (e.g., Alkene or Alkyne) Key_Intermediate_2->Fragment_B Coupling Reaction (e.g., Sonogashira, Suzuki) Starting_Materials Commercially Available Starting Materials Fragment_A->Starting_Materials Fragment_B->Starting_Materials

Caption: Generalized retrosynthetic analysis for a complex lactone.

Key Methodologies and Experimental Protocols

The following sections detail common and effective reactions employed in the synthesis of complex natural products and their analogues. These protocols are presented in a generalized format to be adaptable to a range of specific substrates.

Macrolactonization Reactions

The formation of the macrolactone ring is a critical step in the synthesis of many "-lide" containing natural products. Several methods are available, with the choice depending on the specific structure of the seco-acid precursor.

Table 1: Comparison of Common Macrolactonization Methods

MethodReagentsTypical Yield (%)Key Features
Yamaguchi Macrolactonization2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP60-90Mild conditions, high yields for a wide range of substrates.
Shiina Macrolactonization2-Methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), DMAP70-95Highly efficient, even for sterically hindered substrates.
Mitsunobu MacrolactonizationDEAD or DIAD, PPh340-80Intramolecular esterification under neutral conditions.

Protocol: Yamaguchi Macrolactonization

  • To a solution of the hydroxy acid precursor (1.0 equiv) in anhydrous toluene (B28343) (0.01 M) is added triethylamine (B128534) (4.0 equiv).

  • The solution is stirred at room temperature for 10 minutes.

  • 2,4,6-Trichlorobenzoyl chloride (1.5 equiv) is added dropwise, and the reaction mixture is stirred for 2 hours at room temperature.

  • The resulting mixture is then added via syringe pump over 4-6 hours to a solution of 4-dimethylaminopyridine (B28879) (DMAP) (10.0 equiv) in anhydrous toluene (0.001 M) at 80 °C.

  • After the addition is complete, the reaction is stirred for an additional 12 hours at 80 °C.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired macrolactone.

Cross-Coupling Reactions for Fragment Assembly

The construction of the carbon skeleton of complex molecules often relies on powerful carbon-carbon bond-forming reactions.

Table 2: Common Cross-Coupling Reactions in Natural Product Synthesis

ReactionCatalystReactantsBond Formed
Suzuki CouplingPd(PPh3)4, baseOrganoboron compound + OrganohalideC(sp2)-C(sp2) or C(sp2)-C(sp3)
Stille CouplingPd(PPh3)4Organostannane + OrganohalideC(sp2)-C(sp2) or C(sp2)-C(sp3)
Heck CouplingPd(OAc)2, ligandAlkene + OrganohalideC(sp2)-C(sp2)

Protocol: Suzuki Coupling

  • To a degassed solution of the organohalide (1.0 equiv) and the organoboron compound (1.2 equiv) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1) is added a palladium catalyst such as Pd(PPh3)4 (0.05 equiv) and a base (e.g., K2CO3, 3.0 equiv).

  • The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Workflow for Analogue Synthesis

The synthesis of a library of this compound analogues would typically follow a structured workflow, enabling the systematic exploration of structure-activity relationships (SAR).

Workflow Start Identify Core Scaffold of this compound Design Design Analogue Library (Varying substituents, stereochemistry, etc.) Start->Design Synthesis Synthesize Key Fragments Design->Synthesis Coupling Fragment Coupling and Elaboration Synthesis->Coupling Cyclization Macrolactonization Coupling->Cyclization Purification Purification and Characterization (NMR, MS, HPLC) Cyclization->Purification Screening Biological Activity Screening Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization

Caption: A typical workflow for the synthesis and evaluation of natural product analogues.

Conclusion and Future Directions

While the definitive structure of this compound remains elusive in the public domain, the synthetic methodologies outlined in this document provide a robust toolkit for the synthesis of a wide array of complex lactone-containing natural product analogues. Researchers and drug development professionals can leverage these protocols and strategic workflows to construct libraries of novel compounds for biological evaluation.

Future efforts should be directed towards the unambiguous structural elucidation of this compound. Once the structure is known, more targeted and efficient synthetic routes can be designed. The application of modern synthetic techniques, such as C-H activation and photoredox catalysis, may also open up new avenues for the rapid and diverse synthesis of this compound analogues, ultimately accelerating the discovery of new therapeutic agents. Researchers are encouraged to verify the target structure from primary literature sources as they become available to apply these general principles to a specific synthetic campaign.

Analytical Methods for the Detection of Pungiolide A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pungiolide A, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and reliable analytical methods are paramount for the quantification of this compound in various matrices, facilitating pharmacokinetic studies, quality control of natural product extracts, and elucidation of its mechanism of action. These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

I. Analytical Methodologies

The principal analytical techniques for the quantification of this compound and other sesquiterpenoid lactones are HPLC and LC-MS/MS. HPLC-UV offers a robust and cost-effective method for routine analysis, while LC-MS/MS provides superior sensitivity and selectivity, making it ideal for complex biological matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in plant extracts and other relatively clean sample matrices.

Protocol:

a. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

b. Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • This compound reference standard

c. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is typically used. An example gradient is:

    • 0-20 min: 30-70% Acetonitrile

    • 20-25 min: 70-30% Acetonitrile

    • 25-30 min: 30% Acetonitrile (column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210-220 nm (based on the UV absorbance maximum of the lactone chromophore)

  • Injection Volume: 10-20 µL

d. Sample Preparation (from plant material):

  • Grind the dried plant material to a fine powder.

  • Extract the powder with a suitable organic solvent such as methanol (B129727) or ethanol (B145695) (e.g., 1 g of powder in 20 mL of solvent) using sonication or maceration.

  • Filter the extract through a 0.45 µm syringe filter.

  • Evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

e. Quantification:

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Inject the standards to generate a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample and determine the concentration of this compound from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it the preferred choice for quantifying this compound in complex biological matrices such as plasma, serum, and tissue homogenates.

Protocol:

a. Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase analytical column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

b. Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound not present in the sample (e.g., another sesquiterpenoid lactone).

c. LC-MS/MS Conditions:

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer.

d. Sample Preparation (from biological matrix):

  • Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to precipitate proteins.

  • Liquid-Liquid Extraction: Alternatively, extract the sample with a water-immiscible organic solvent like ethyl acetate.

  • Evaporate the supernatant or the organic layer to dryness.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

e. Quantification:

  • Prepare calibration standards by spiking known amounts of this compound into a blank biological matrix.

  • Process the standards and samples as described above.

  • Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the samples from the calibration curve.

II. Data Presentation

The following tables summarize typical validation parameters for the quantitative analysis of sesquiterpenoid lactones, which can be used as a reference for methods developed for this compound.

Table 1: HPLC-UV Method Validation Parameters for a Representative Sesquiterpenoid Lactone

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 - 0.5 µg/mL
Limit of Quantification (LOQ)0.5 - 2.0 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Table 2: LC-MS/MS Method Validation Parameters for a Representative Sesquiterpenoid Lactone in a Biological Matrix

ParameterTypical Value
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.1 ng/mL
Limit of Quantification (LOQ)0.1 - 0.5 ng/mL
Accuracy (% Bias)± 15%
Precision (% RSD)< 15%
Matrix EffectMinimal with appropriate sample cleanup
Recovery> 80%

III. Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis Plant Plant Material Grind Grinding Plant->Grind Extract Solvent Extraction Grind->Extract Filter Filtration Extract->Filter Evap Evaporation Filter->Evap Recon Reconstitution Evap->Recon HPLC HPLC System Recon->HPLC UV UV Detector HPLC->UV Data Data Acquisition UV->Data Calib Calibration Curve Data->Calib Quant Quantification Calib->Quant

Figure 1. HPLC-UV Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis BioMatrix Biological Matrix Precip Protein Precipitation / LLE BioMatrix->Precip Evap Evaporation Precip->Evap Recon Reconstitution Evap->Recon LC LC System Recon->LC MS Mass Spectrometer LC->MS Data Data Acquisition (MRM) MS->Data Calib Calibration Curve (IS Normalized) Data->Calib Quant Quantification Calib->Quant

Figure 2. LC-MS/MS Experimental Workflow
Signaling Pathway Diagrams

Sesquiterpenoid lactones, including potentially this compound, are known to exert their biological effects by modulating key signaling pathways involved in inflammation and cancer.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory cytokines, etc.) Nucleus->Transcription initiates PungiolideA This compound PungiolideA->IKK inhibits

Figure 3. Inhibition of the NF-κB Signaling Pathway

MAPK_PI3K_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PI3K PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Akt->Proliferation GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Receptor->Ras Receptor->PI3K PungiolideA This compound PungiolideA->Raf inhibits PungiolideA->PI3K inhibits

Figure 4. Inhibition of MAPK and PI3K/Akt Signaling Pathways

IV. Conclusion

The analytical methods and protocols outlined in these application notes provide a comprehensive framework for the reliable detection and quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific research needs, sample matrix, and required sensitivity. The provided diagrams of experimental workflows and signaling pathways offer a visual guide to the analytical process and the potential molecular mechanisms of this compound's biological activity. These tools are intended to support further research into this promising natural product.

Troubleshooting & Optimization

Pungiolide A stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pungiolide A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a cembranoid diterpenoid, a class of natural products known for their complex structures and diverse biological activities. It is derived from marine soft corals of the genus Lobophytum and has also been extracted from the dried fruit of Xanthium sibiricum. This compound is investigated for its potential anti-inflammatory, antitumor, and antimicrobial properties.

Q2: What are the recommended storage conditions for this compound?

To ensure the integrity of this compound, it is crucial to adhere to the following storage guidelines based on supplier recommendations:

FormStorage TemperatureRecommended DurationSpecial Instructions
Lyophilized Powder-20°CUp to 36 monthsKeep desiccated to prevent moisture absorption.
In Solution-20°CUp to 1 monthAliquot to avoid multiple freeze-thaw cycles which can accelerate degradation.

Q3: What solvents are suitable for dissolving this compound?

Information on the optimal solvents for this compound is limited in publicly available literature. As a diterpenoid, it is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. It is recommended to first attempt dissolution in DMSO to prepare a concentrated stock solution, which can then be further diluted in aqueous buffers for experiments. Always use high-purity, anhydrous solvents to minimize degradation.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented, cembranoid diterpenoids, in general, can be susceptible to:

  • Hydrolysis: Ester or lactone functionalities, if present in the structure, can be cleaved under acidic or basic conditions.

  • Oxidation: Double bonds within the cembranoid ring system may be susceptible to oxidation, leading to the formation of epoxides, diols, or other oxidation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization or degradation of the molecule.

Q2: What are the known biological activities and mechanisms of action of this compound?

While research is ongoing, preliminary studies and the activities of related cembranoid diterpenoids suggest that this compound may exhibit anti-inflammatory and antitumor effects. The proposed mechanisms could involve the modulation of key signaling pathways.[1]

  • Anti-Inflammatory Activity: this compound may inhibit pro-inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. Inhibition of this pathway would lead to a downstream reduction in the production of inflammatory cytokines.

  • Antitumor Activity: The potential antitumor effects of this compound could be mediated through the induction of apoptosis (programmed cell death) in cancer cells. This may involve the activation of caspase cascades, which are central to the apoptotic process.

Troubleshooting Guides

Issue 1: Inconsistent or Lower-than-Expected Experimental Results

Possible Cause: Degradation of this compound due to improper handling or storage.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at -20°C and protected from moisture.

  • Check Solution Age: If using a stock solution, ensure it is within the recommended one-month stability period.

  • Minimize Freeze-Thaw Cycles: Use freshly prepared aliquots for each experiment to avoid degradation from repeated temperature changes.

  • Assess Purity: If degradation is suspected, the purity of the compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Issue 2: Poor Solubility in Aqueous Buffers

Possible Cause: this compound, like many diterpenoids, may have limited aqueous solubility.

Troubleshooting Steps:

  • Prepare a Concentrated Stock in Organic Solvent: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.

  • Perform Serial Dilutions: Serially dilute the DMSO stock solution in your desired aqueous buffer. Ensure the final concentration of DMSO in the experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.

  • Use of Surfactants (with caution): In some cases, a small amount of a biocompatible surfactant (e.g., Tween® 80) can aid in solubilization. However, this should be tested for interference with the experimental assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C.

Protocol 2: Stability-Indicating HPLC Method Development (General Guidance)

This protocol provides a general framework for developing an HPLC method to assess the stability of this compound. Specific parameters will need to be optimized.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase (starting conditions):

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Elution (example):

    • Start with a gradient of 50% B to 100% B over 20-30 minutes.

  • Detection:

    • Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan if unknown).

  • Forced Degradation Study (to validate stability-indicating nature):

    • Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60-80°C for several hours.

    • Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60-80°C for several hours.

    • Oxidative Degradation: Treat this compound solution with 3-30% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose this compound solution to UV light (e.g., 254 nm) for a defined period.

    • Thermal Degradation: Heat a solid sample of this compound at an elevated temperature (e.g., 105°C) for several hours.

  • Analysis:

    • Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.

Visualizations

PungiolideA_Handling_Workflow cluster_storage Storage cluster_prep Preparation cluster_exp Experimentation Storage This compound (Lyophilized) Store at -20°C, Desiccated Dissolve Dissolve in Anhydrous DMSO (e.g., 10 mM Stock) Storage->Dissolve Equilibrate to RT Aliquot Aliquot into Amber Tubes Dissolve->Aliquot Store_Stock Store Stock Solution at -20°C Aliquot->Store_Stock Dilute Dilute in Aqueous Buffer (Final DMSO <0.5%) Store_Stock->Dilute Use Fresh Aliquot Assay Perform Experiment Dilute->Assay

This compound Handling and Preparation Workflow.

PungiolideA_Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus PungiolideA This compound IKK IKK Complex PungiolideA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_Inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_Inactive IkB->a Degradation NFkB_Active NF-κB (p50/p65) (Active) NFkB_Inactive->NFkB_Active Activation Nucleus Nucleus NFkB_Active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-6) Gene_Transcription->Cytokines

Proposed Anti-Inflammatory Signaling Pathway of this compound.

PungiolideA_Apoptosis_Pathway PungiolideA This compound Procaspase8 Pro-caspase-8 PungiolideA->Procaspase8 Induces Activation Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed Apoptosis Induction Pathway of this compound.

References

Optimizing Puromycin Dosage for Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing puromycin (B1679871) dosage for cell-based assays. Puromycin is a widely used aminonucleoside antibiotic for the selection of cells expressing a puromycin resistance gene. Determining the optimal concentration is critical to ensure efficient selection of transduced or transfected cells without inducing off-target effects or excessive cell death.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of puromycin?

Puromycin inhibits protein synthesis in both prokaryotic and eukaryotic cells.[1][2] Structurally, it mimics the 3' end of an aminoacyl-tRNA, the molecule that carries an amino acid to the ribosome during translation.[3][4] Puromycin enters the A-site of the ribosome and is incorporated into the growing polypeptide chain.[2][3] However, due to its stable amide bond, it terminates translation, leading to the premature release of a truncated and non-functional polypeptide.[3][4] This inhibition of protein synthesis ultimately leads to cell death in non-resistant cells.

Q2: What is the recommended starting concentration range for puromycin in cell-based assays?

The effective concentration of puromycin can vary significantly depending on the cell line, its metabolic rate, and culture conditions.[5] A general starting range for mammalian cell lines is between 1 and 10 µg/mL.[4][6] However, some cell lines can be sensitive to concentrations as low as 1 µg/mL.[4] Therefore, it is crucial to perform a dose-response experiment (kill curve) to determine the optimal concentration for your specific cell line.[5][7]

Q3: How do I perform a puromycin kill curve to determine the optimal concentration?

A kill curve is a dose-response experiment to identify the lowest concentration of puromycin that effectively kills all non-resistant cells within a specific timeframe, typically 3 to 7 days.[5][6][8] The detailed protocol for a puromycin kill curve is provided in the "Experimental Protocols" section below.

Q4: How long should I expose my cells to puromycin for selection?

The duration of puromycin selection depends on the cell type and the efficiency of the transfection or transduction. Typically, selection is carried out for 3 to 7 days, with the selective medium being replaced every 2-3 days.[5][6] The goal is to allow sufficient time for the puromycin to eliminate all non-resistant cells while minimizing the impact on the growth of resistant cells.

Q5: Can puromycin affect cellular signaling pathways?

Puromycin's primary and direct effect is the inhibition of protein synthesis.[2][3] While it doesn't directly target specific signaling pathways in the way a kinase inhibitor might, the global shutdown of protein production will indirectly affect all cellular processes that rely on the continuous synthesis of new proteins. This includes signaling pathways where key components have a high turnover rate. For instance, the levels of rapidly degraded proteins, such as certain cyclins or transcription factors, will decrease, which can consequently impact cell cycle progression and gene expression.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
All cells, including transfected/transduced cells, are dying. Puromycin concentration is too high.Perform a kill curve to determine the optimal, lower concentration.[8] Ensure the puromycin stock solution is not expired and has not undergone multiple freeze-thaw cycles.
Low expression of the puromycin resistance gene (pac).Verify the integrity of your vector and the promoter driving the resistance gene. Consider using a stronger promoter if necessary.[8]
No cells are dying, even at high puromycin concentrations. Puromycin is inactive.Check the expiration date of the puromycin stock. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Cells are intrinsically resistant to puromycin.While rare for most mammalian cell lines, some cell types may exhibit higher resistance. Confirm the expected sensitivity of your cell line from the literature if possible.
Selection is taking longer than expected. Puromycin concentration is too low.Gradually increase the puromycin concentration. Ensure you are refreshing the selective media every 2-3 days.[5][6]
High background of non-transfected/transduced cells surviving. Incomplete selection.Extend the duration of puromycin selection. Ensure a uniform concentration of puromycin in the culture medium.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9] The IC50 value for puromycin can vary significantly between different cell lines.

Cell LineIC50 ValueReference
NIH/3T33.96 µM[9][10]
A549Data not explicitly found in search results.
HepG2Data not explicitly found in search results.
HT29Data not explicitly found in search results.
K562Data not explicitly found in search results.

Note: The IC50 values for A549, HepG2, HT29, and K562 cell lines were investigated in one study, but the specific values were not provided in the abstract.[11]

Experimental Protocols

Puromycin Kill Curve Protocol

This protocol is essential for determining the optimal puromycin concentration for selecting stably transfected or transduced cells.

Materials:

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Puromycin dihydrochloride (B599025) stock solution (e.g., 10 mg/mL)

  • 24-well or 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

Procedure:

  • Cell Seeding:

    • The day before starting the kill curve, seed your cells into a 24-well or 96-well plate at a density that will not lead to overgrowth during the experiment. Aim for approximately 20-50% confluency on the day of puromycin addition.[5]

  • Preparation of Puromycin Dilutions:

    • Prepare a series of puromycin dilutions in your complete cell culture medium. A typical concentration range to test is 0, 0.5, 1, 2, 4, 6, 8, and 10 µg/mL.[7] It is recommended to prepare fresh dilutions for each experiment.[12]

  • Puromycin Treatment:

    • After 24 hours of incubation, aspirate the old medium from the cells and replace it with the medium containing the different concentrations of puromycin. Include a "no puromycin" control.

  • Incubation and Observation:

    • Incubate the cells at 37°C in a 5% CO2 incubator.

    • Observe the cells daily for signs of cell death (e.g., rounding up, detachment, debris).

    • Replace the selective medium every 2-3 days.[5][6]

  • Determining the Optimal Concentration:

    • After 3-7 days, determine the lowest concentration of puromycin that results in complete cell death. This is your optimal working concentration for selection.[6] Cell viability can be assessed visually by microscopy or by using a viability assay such as Trypan Blue exclusion, MTT, or a luminescence-based assay.

Visualizations

Puromycin_Mechanism_of_Action cluster_ribosome Ribosome cluster_translation P_site P-site (Peptidyl-tRNA) A_site A-site (Aminoacyl-tRNA) E_site E-site (Exit) polypeptide Growing Polypeptide Chain A_site->polypeptide Peptidyl transfer mRNA mRNA polypeptide->P_site Attached to tRNA premature_termination Truncated, non-functional polypeptide released polypeptide->premature_termination Premature termination tRNA tRNA puromycin Puromycin puromycin->A_site Mimics aminoacyl-tRNA and enters A-site

Caption: Mechanism of action of puromycin in inhibiting protein synthesis.

Kill_Curve_Workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells prepare_dilutions Prepare serial dilutions of puromycin seed_cells->prepare_dilutions add_puromycin Add puromycin dilutions to cells prepare_dilutions->add_puromycin incubate Incubate for 3-7 days (refresh media every 2-3 days) add_puromycin->incubate observe Observe cell viability daily incubate->observe determine_concentration Determine the lowest concentration that causes 100% cell death observe->determine_concentration end Optimal Puromycin Concentration Identified determine_concentration->end

Caption: Experimental workflow for a puromycin kill curve assay.

References

Technical Support Center: Enhancing the Bioavailability of Pungiolide A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Pungiolide A.

Frequently Asked Questions (FAQs)

Q1: What are the main factors limiting the oral bioavailability of this compound?

A1: The primary factors limiting the oral bioavailability of this compound are its poor aqueous solubility and significant first-pass metabolism.[1][2][3][4][5] this compound, a lipophilic molecule, exhibits low dissolution rates in the gastrointestinal (GI) tract, which is a prerequisite for absorption. Furthermore, upon absorption, it is extensively metabolized by cytochrome P450 enzymes in the gut wall and liver, reducing the amount of active compound reaching systemic circulation.[6][7][8][9][10]

Q2: What are the most promising strategies to enhance the bioavailability of this compound?

A2: Several formulation and drug delivery strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:

  • Solubility Enhancement Techniques:

    • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[11][12]

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution.[3][13][14] This includes nanocrystals, polymeric nanoparticles, and lipid-based nanoparticles.

    • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can increase its apparent solubility and dissolution.[2][14][15]

  • Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and lymphatic transport, partially bypassing the liver.[1]

  • Inhibition of First-Pass Metabolism: Co-administration with inhibitors of relevant metabolic enzymes (e.g., piperine (B192125) for CYP3A4) can increase systemic exposure.[15][16]

Q3: How can I assess the in vitro dissolution of my this compound formulation?

A3: In vitro dissolution testing is a critical first step. A standard USP paddle apparatus (USP Apparatus 2) can be used. The dissolution medium should simulate physiological conditions, starting with simulated gastric fluid (SGF, pH 1.2) for a short period, followed by simulated intestinal fluid (SIF, pH 6.8). Samples should be withdrawn at predetermined time intervals and the concentration of this compound quantified by a validated analytical method, such as HPLC-UV.

Q4: What in vitro models can predict the intestinal permeability of this compound?

A4: The Caco-2 cell monolayer model is a widely accepted in vitro method to predict intestinal permeability.[17] This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) of this compound across the Caco-2 monolayer can be determined and used to classify its permeability potential.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound Solid Dispersion
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate polymer selection Screen different hydrophilic polymers (e.g., PVP K30, HPMC, Soluplus®) at various drug-to-polymer ratios.Identification of a polymer that forms a stable amorphous solid dispersion with improved dissolution.
Drug recrystallization during storage Characterize the solid-state properties of the dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm an amorphous state. Store samples under controlled temperature and humidity.Maintenance of the amorphous state and consistent dissolution profiles over time.
Insufficient wetting of the formulation Incorporate a surfactant (e.g., Sodium Dodecyl Sulfate) at a low concentration (0.1-1%) in the dissolution medium.Improved wetting of the solid dispersion, leading to a faster and more complete drug release.
Issue 2: Low Entrapment Efficiency in this compound Nanoparticles
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal formulation parameters Optimize the ratio of this compound to the polymer/lipid, the concentration of surfactant, and the volume of the organic and aqueous phases.Increased entrapment efficiency and drug loading.
Drug leakage during preparation Modify the preparation method. For example, in nanoprecipitation, adjust the stirring speed and the rate of addition of the organic phase. For emulsion-based methods, optimize the homogenization or sonication parameters.Formation of more stable nanoparticles with minimal drug loss.
Poor affinity between the drug and the carrier For polymeric nanoparticles, select a polymer with appropriate hydrophobicity to better interact with this compound. For lipid nanoparticles, choose lipids in which this compound has higher solubility.Enhanced encapsulation of the drug within the nanoparticle core.
Issue 3: High Variability in In Vivo Pharmacokinetic Data
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent formulation administration Ensure accurate and consistent dosing volume and technique. For oral gavage, use appropriately sized feeding needles and ensure proper placement.Reduced inter-animal variability in the pharmacokinetic profiles.
Food effect Standardize the fasting period for the animals before and after drug administration. Food can significantly alter the absorption of lipophilic drugs.More consistent absorption and reduced variability in Cmax and AUC values.
Enterohepatic recirculation In pharmacokinetic modeling, consider a two-compartment model with a term for enterohepatic recirculation if a secondary peak is observed in the concentration-time profile.A better fit of the pharmacokinetic model to the experimental data, providing a more accurate estimation of pharmacokinetic parameters.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
  • Dissolve this compound and the selected polymer (e.g., PVP K30) in a suitable organic solvent (e.g., methanol, ethanol) in a predetermined ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Ensure complete dissolution by vortexing and sonication.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Study
  • Prepare the dissolution medium: Simulated Gastric Fluid (SGF, pH 1.2, without pepsin) and Simulated Intestinal Fluid (SIF, pH 6.8, without pancreatin).

  • Set up the USP Apparatus 2 (paddle method) with the temperature maintained at 37 ± 0.5°C and the paddle speed at 50 or 75 RPM.

  • Add 900 mL of the dissolution medium to each vessel.

  • Introduce a precisely weighed amount of the this compound formulation (equivalent to a specific dose) into each vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the samples for this compound concentration using a validated HPLC-UV method.

Protocol 3: Caco-2 Permeability Assay
  • Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Prepare the transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH adjusted to 7.4 for the basolateral side and 6.5 for the apical side.

  • Wash the cell monolayers with the transport buffer.

  • Add the this compound formulation (dissolved in transport buffer) to the apical (A) side (for A to B transport) or the basolateral (B) side (for B to A transport).

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the receiver compartment (B for A to B, A for B to A) at specified time intervals.

  • Quantify the concentration of this compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Data Presentation

Table 1: In Vitro Dissolution of this compound Formulations

Formulation% Drug Released at 30 min (SGF)% Drug Released at 60 min (SIF)
Pure this compound5.2 ± 1.18.7 ± 2.3
Solid Dispersion (1:2 drug:PVP K30)45.8 ± 4.585.1 ± 6.2
Nanoparticle Formulation62.3 ± 5.195.4 ± 4.8
Cyclodextrin Complex (1:1 molar ratio)55.1 ± 3.991.2 ± 5.5

Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 20 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
This compound Suspension85 ± 152.0410 ± 75100
Solid Dispersion350 ± 421.01650 ± 210402
Nanoparticle Formulation510 ± 650.52345 ± 300572
SEDDS Formulation420 ± 551.02010 ± 250490

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation F1 Solid Dispersion IV1 Dissolution Testing F1->IV1 F2 Nanoparticles F2->IV1 F3 SEDDS F3->IV1 IV2 Caco-2 Permeability IV1->IV2 IV3 Metabolic Stability (Liver Microsomes) IV2->IV3 V1 Pharmacokinetic Study (Rats) IV3->V1 signaling_pathway cluster_absorption Gastrointestinal Tract cluster_metabolism First-Pass Metabolism This compound\n(Formulation) This compound (Formulation) Dissolution Dissolution This compound\n(Formulation)->Dissolution Step 1 Absorbed Drug Absorbed Drug Dissolution->Absorbed Drug Step 2: Permeation Gut Wall Metabolism Gut Wall Metabolism Absorbed Drug->Gut Wall Metabolism CYP3A4 Liver Metabolism Liver Metabolism Gut Wall Metabolism->Liver Metabolism Portal Vein Metabolites Metabolites Gut Wall Metabolism->Metabolites Systemic Circulation Systemic Circulation Liver Metabolism->Systemic Circulation Bioavailable Drug Liver Metabolism->Metabolites

References

dealing with Pungiolide A resistance in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Pungiolide A in cell lines. As this compound is a novel investigational agent, this resource has been developed based on established principles of drug resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a novel experimental compound investigated for its anti-cancer properties. It is hypothesized to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway, a critical cell survival pathway often dysregulated in cancer.[1][2]

Q2: What are the common mechanisms by which cell lines can develop resistance to anti-cancer drugs like this compound?

A2: Cell lines can develop resistance through various mechanisms, including:

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[3][4][5][6]

  • Alterations in the drug target: Mutations in the components of the PI3K/Akt/mTOR pathway could prevent this compound from binding to its intended target.[2][7]

  • Activation of alternative survival pathways: Cells may upregulate other pro-survival signaling pathways to compensate for the inhibition of the PI3K/Akt/mTOR pathway.[1][8][9]

  • Enhanced DNA repair mechanisms: Although less likely to be a primary resistance mechanism for a signaling inhibitor, enhanced DNA repair can contribute to general drug resistance.[3]

  • Evasion of apoptosis: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to programmed cell death.[3][4]

Q3: How can I develop a this compound-resistant cell line for my research?

A3: A common method is to culture the parental (sensitive) cell line in the continuous presence of this compound, starting at a low concentration (e.g., the IC20) and gradually increasing the concentration over several months as the cells adapt and become more resistant.[10][11][12][13][14] The development of resistance should be monitored by regularly determining the half-maximal inhibitory concentration (IC50) of this compound.[10]

Q4: What is a typical fold-resistance that indicates a successfully developed resistant cell line?

A4: A 3- to 10-fold increase in the IC50 value compared to the parental cell line is generally considered to represent a drug-resistant phenotype.[10] However, clinically relevant resistance can sometimes be as low as 2- to 8-fold.[14]

Troubleshooting Guide

Issue 1: My cell line is showing increasing resistance to this compound.

This is a common issue when working with anti-cancer agents. The following table outlines potential causes and solutions.

Potential Cause Recommended Action Expected Outcome
Increased expression of ABC transporters Perform a Western blot or RT-qPCR to assess the expression levels of P-gp, MRP1, and BCRP in your resistant cells compared to the parental line.An increase in the expression of one or more of these transporters in the resistant cell line.
Alteration in the PI3K/Akt/mTOR pathway Sequence the key components of the PI3K/Akt/mTOR pathway in both sensitive and resistant cells to identify potential mutations.Identification of mutations in the resistant cell line that could interfere with this compound binding.
Activation of bypass signaling pathways Use a phospho-kinase array or perform Western blots for key activated proteins in alternative survival pathways (e.g., MAPK/ERK, JAK/STAT).[1][9]Increased phosphorylation of key kinases in alternative pathways in the resistant cells.
Decreased induction of apoptosis Perform an Annexin V/PI apoptosis assay after treating both sensitive and resistant cells with this compound.[15][16]A significantly lower percentage of apoptotic cells in the resistant line compared to the sensitive line at the same this compound concentration.
Issue 2: My cytotoxicity assay results are inconsistent.

Inconsistent results in cytotoxicity assays can be due to several factors.

Potential Cause Recommended Action Expected Outcome
Cell seeding density is not optimal Perform a cell titration experiment to determine the optimal seeding density for your cell line in the chosen assay format (e.g., 96-well plate).A linear relationship between cell number and signal output (absorbance, fluorescence, or luminescence).
Incomplete dissolution of formazan (B1609692) crystals (MTT assay) Ensure complete solubilization of the formazan crystals by adding a solubilization solution and incubating for a sufficient amount of time with gentle mixing.[17][18]A homogenous purple solution with no visible crystals.
Interference of this compound with the assay chemistry Run a control experiment with this compound in cell-free media to check for any direct interaction with the assay reagents (e.g., MTT reduction or luciferase activity).No significant change in signal in the absence of cells.
Fluctuating incubator conditions Ensure your incubator has stable temperature, humidity, and CO2 levels. Avoid opening the incubator door frequently during the assay.Consistent cell growth and morphology in control wells.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line[10][11][13][14]
  • Determine the initial IC50: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.

  • Initial chronic exposure: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC20.

  • Monitor cell growth: Observe the cells daily. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the culture vessel.

  • Gradual dose escalation: Once the cells are growing steadily at the current concentration, increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).

  • Repeat dose escalation: Continue this process of gradual dose escalation over several months.

  • Periodic IC50 determination: Every 4-6 weeks, perform a cytotoxicity assay to determine the IC50 of the cultured cells and compare it to the parental line.

  • Establishment of the resistant line: Once the IC50 has increased by at least 3- to 10-fold and has remained stable for several passages, the resistant cell line is considered established.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages to ensure a stable stock.

Protocol 2: Cytotoxicity Assay (MTT)[18][19][20]
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)[15][16][17][21][22]
  • Cell Treatment: Treat both sensitive and resistant cells with this compound at a concentration known to induce apoptosis in the sensitive line. Include an untreated control for both cell lines.

  • Cell Harvesting: After the treatment period, harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

PungiolideA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Pungiolide_A This compound Pungiolide_A->PI3K Inhibits

Caption: Hypothetical signaling pathway of this compound.

Resistance_Workflow start Start: Sensitive Cell Line develop_resistance Develop Resistant Line (Chronic this compound Exposure) start->develop_resistance confirm_resistance Confirm Resistance (IC50 Assay) develop_resistance->confirm_resistance confirm_resistance->develop_resistance Resistance Not Confirmed resistant_line This compound Resistant Cell Line confirm_resistance->resistant_line Resistance Confirmed investigate_mechanism Investigate Mechanism of Resistance resistant_line->investigate_mechanism abc_transporters ABC Transporter Expression (Western Blot / RT-qPCR) investigate_mechanism->abc_transporters apoptosis_assay Apoptosis Assay (Annexin V/PI) investigate_mechanism->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Phospho-Array / Western Blot) investigate_mechanism->pathway_analysis end End: Characterized Resistant Line abc_transporters->end apoptosis_assay->end pathway_analysis->end

Caption: Experimental workflow for this compound resistance.

References

Validation & Comparative

Validating the Mechanism of Action of Pungiolide A: A Comparative Guide to STAT3 and AP-1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factors STAT3 (Signal Transducer and Activator of Transcription 3) and AP-1 (Activator Protein 1) are critical mediators of cellular processes, including inflammation, proliferation, and survival. Their aberrant activation is implicated in numerous diseases, particularly cancer and inflammatory disorders. Consequently, the development of small molecule inhibitors targeting these pathways is of significant therapeutic interest. This guide provides a framework for validating the mechanism of action of a novel inhibitor, hypothetically named "Pungiolide A," by comparing its potential performance with established STAT3 and AP-1 inhibitors. We present supporting experimental data and detailed methodologies for key validation assays.

Comparative Analysis of STAT3 and AP-1 Inhibitors

A crucial step in characterizing a new inhibitor is to benchmark its potency against existing compounds. The following tables summarize the half-maximal inhibitory concentrations (IC50) of several known STAT3 and AP-1 inhibitors, providing a quantitative basis for comparison.

Table 1: Comparative IC50 Values for STAT3 Inhibitors

CompoundAssay TypeCell Line/SystemIC50 (µM)
Panepocyclinol A (PecA) STAT3 DNA Binding-Potent Inhibition
Parthenolide IL-6-induced STAT3 Luciferase ReporterHepG22.628[1]
IL-6-induced STAT3 Phosphorylation-4.804[2]
JAK2 Kinase Assay-3.937[1]
Lupeol (B1675499) STAT3 PhosphorylationHepG2~50[3]
Stattic STAT3-DNA Binding ELISARecombinant STAT31.27 ± 0.38[4]
Cell Viability (MTT)-0.29 ± 0.09[4]
S3I-1757 STAT3-DNA Binding ELISARecombinant STAT30.31 ± 0.18[4]
Fluorescence Polarization-7.39 ± 0.95[4]
AZD9150 (Antisense Oligonucleotide) STAT3 mRNA InhibitionAS, NGP, IMR320.64 - 0.76[5]
STAT3 Protein InhibitionAS, NGP, IMR320.97 - 0.99[5]
COC Cell ViabilitySCC2095, SCC40.195, 0.204[6]
K116 Cell ProliferationMDA-MB-468, 4T14.8, 15.2[7]

Table 2: Comparative IC50 Values for AP-1 Inhibitors

CompoundAssay TypeCell Line/SystemIC50 (µM)
T-5224 MMP-3 and MMP-13 ProductionSW135310[8]
MMP-1, MMP-3, IL-6, TNF-α ProductionSW982~10[8]
Compound 50 (T-5224 analogue) AP-1 Transcriptional Activation-5[9]
Aspirin sPLA2 ActivityRat Mesangial Cells6500 (6.5 mM)[10]
Cell ProliferationRheumatoid Synovial Cells2100 (2.1 mM)[11]
Cell ViabilityRheumatoid Synovial Cells2000 (2.0 mM)[11]
Luteolin Topoisomerase I Catalytic ActivityIsolated Rat Liver5[12]
Cell ProliferationHL6015[12]
Cell Viability (48h)THP-149[13]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the targeted pathways and the experimental approaches for their investigation, the following diagrams are provided.

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono Phosphorylation (Y705) P_STAT3_mono p-STAT3 STAT3_mono->P_STAT3_mono STAT3_dimer STAT3 (dimer) STAT3_dimer_nuc p-STAT3 (dimer) STAT3_dimer->STAT3_dimer_nuc Nuclear Translocation P_STAT3_mono->STAT3_dimer Dimerization SHP1 SHP-1 SHP1->P_STAT3_mono Dephosphorylation DNA DNA STAT3_dimer_nuc->DNA DNA Binding Gene Target Gene (e.g., c-Myc, Cyclin D1) DNA->Gene Transcription Parthenolide Parthenolide Parthenolide->JAK Luteolin Luteolin Luteolin->P_STAT3_mono Lupeol Lupeol Lupeol->JAK Panepocyclinol_A Panepocyclinol A Panepocyclinol_A->STAT3_dimer Andrographolide Andrographolide Andrographolide->JAK

Caption: The STAT3 signaling pathway and points of inhibition.

AP1_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., UV, TPA, Cytokines) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation cJun_cFos_inactive c-Jun / c-Fos (inactive) MAPK->cJun_cFos_inactive Phosphorylation cJun_cFos_active p-c-Jun / p-c-Fos cJun_cFos_inactive->cJun_cFos_active AP1_dimer AP-1 (c-Jun/c-Fos dimer) cJun_cFos_active->AP1_dimer Dimerization & Nuclear Translocation DNA DNA AP1_dimer->DNA DNA Binding Gene Target Gene (e.g., MMPs, Cyclins) DNA->Gene Transcription T5224 T-5224 T5224->AP1_dimer Aspirin Aspirin Aspirin->AP1_dimer Luteolin_AP1 Luteolin Luteolin_AP1->AP1_dimer Andrographolide_AP1 Andrographolide Andrographolide_AP1->MAPK

Caption: The AP-1 signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Assay (e.g., for JAKs) FP_Assay Fluorescence Polarization (for dimerization) EMSA EMSA / DNA-binding ELISA (for DNA binding) Cell_Viability Cell Viability/Proliferation (MTT, etc.) Western_Blot Western Blot (p-STAT3, p-c-Jun, etc.) Cell_Viability->Western_Blot Reporter_Assay Luciferase Reporter Assay (STAT3/AP-1 activity) Western_Blot->Reporter_Assay qPCR RT-qPCR (Target gene expression) Reporter_Assay->qPCR Nuclear_Translocation Immunofluorescence (Nuclear translocation) qPCR->Nuclear_Translocation Xenograft Xenograft Tumor Model Nuclear_Translocation->Xenograft Inflammation_Model Inflammation Model (e.g., LPS-induced) Nuclear_Translocation->Inflammation_Model Start Hypothesized Inhibitor (this compound) Start->Kinase_Assay Start->FP_Assay Start->EMSA Start->Cell_Viability

Caption: General experimental workflow for inhibitor validation.

Experimental Protocols for Mechanism of Action Validation

To validate that "this compound" inhibits STAT3 and/or AP-1, a series of well-established assays should be performed. Below are detailed protocols for key experiments.

STAT3/AP-1 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3 or AP-1.

  • Objective: To determine if this compound inhibits the transcriptional activation mediated by STAT3 or AP-1.

  • Methodology:

    • Cell Culture and Transfection: Plate cells (e.g., HEK293T, HepG2) in a 24-well plate. Co-transfect the cells with a luciferase reporter plasmid containing STAT3 or AP-1 response elements and a Renilla luciferase control plasmid for normalization.

    • Treatment: After 24 hours, treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulation: Induce the signaling pathway by adding a known activator (e.g., IL-6 for STAT3, PMA or TNF-α for AP-1) and incubate for an additional 6-8 hours.

    • Lysis and Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the activity in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of key proteins in the signaling cascade.

  • Objective: To assess whether this compound inhibits the phosphorylation of STAT3 (at Tyr705 and Ser727) or AP-1 components (e.g., c-Jun at Ser63/73, c-Fos).

  • Methodology:

    • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat with different concentrations of this compound for a predetermined time, followed by stimulation with an appropriate agonist (e.g., IL-6, EGF, or PMA).

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.

    • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of transcription factors.

  • Objective: To determine if this compound inhibits the binding of STAT3 or AP-1 to its consensus DNA sequence.

  • Methodology:

    • Nuclear Extract Preparation: Treat cells with this compound and the respective agonist. Isolate the nuclear proteins using a nuclear extraction kit.

    • Probe Labeling: Label a double-stranded oligonucleotide probe containing the consensus binding site for STAT3 or AP-1 with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

    • Binding Reaction: Incubate the nuclear extracts with the labeled probe in a binding buffer. For competition assays, include an unlabeled probe.

    • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Detection: Visualize the complexes by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes).

    • Analysis: A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of DNA binding.

In Vitro Kinase Assay

This assay directly measures the enzymatic activity of upstream kinases.

  • Objective: To investigate if this compound directly inhibits the kinase activity of upstream activators like JAKs (for STAT3) or MAPKs (for AP-1).

  • Methodology:

    • Enzyme and Substrate: Use a purified recombinant kinase (e.g., JAK2) and a specific substrate (e.g., a synthetic peptide).

    • Inhibition Reaction: Incubate the kinase with varying concentrations of this compound.

    • Kinase Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled ATP, [γ-³²P]ATP).

    • Detection: Measure the incorporation of the phosphate (B84403) group into the substrate. This can be done by capturing the substrate on a filter and measuring radioactivity or using a fluorescence-based method.

    • Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound to determine the IC50 value.

By employing these methodologies and comparing the results to the provided data for established inhibitors, researchers can effectively validate the mechanism of action of novel compounds like this compound and assess their therapeutic potential.

References

Comparative Analysis of Pungiolide A Analogues' Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the research and development of Pungiolide A analogues. While the parent compound, this compound, has been identified and characterized, there is currently no published data on the synthesis, biological evaluation, or comparative activity of any of its analogues.

This compound is a natural product with the molecular formula C30H36O7. Preliminary studies have indicated that it exhibits moderate cytotoxic activity against various cancer cell lines, with reported IC50 values in the micromolar range (0.90-6.84 µM)[1]. This initial finding suggests that this compound could be a potential starting point for the development of novel therapeutic agents.

However, the advancement of a natural product from a preliminary hit to a viable drug candidate often relies on the synthesis and evaluation of a series of analogues. This process, known as a structure-activity relationship (SAR) study, is crucial for optimizing the compound's potency, selectivity, and pharmacokinetic properties. By systematically modifying the chemical structure of this compound, researchers could potentially identify analogues with enhanced therapeutic efficacy and reduced toxicity.

Despite the potential of this compound, a thorough search of scientific databases has not yielded any studies detailing the synthesis or biological testing of its analogues. Consequently, a comparative analysis of their activities cannot be performed at this time.

For researchers, scientists, and drug development professionals interested in this area, this represents an untapped field of investigation. The chemical structure of this compound offers multiple sites for modification, providing a rich opportunity for the design and synthesis of a diverse library of analogues.

Future research in this area would need to focus on the following key aspects:

  • Total Synthesis of this compound: Establishing a robust and efficient total synthesis of this compound would be the first critical step. This would not only confirm its structure but also provide a platform for the synthesis of analogues.

  • Analogue Design and Synthesis: Based on the structure of this compound, medicinal chemists could design a series of analogues by modifying various functional groups and stereocenters.

  • Biological Evaluation: The synthesized analogues would then need to be subjected to a battery of biological assays to determine their activity. This would typically start with in vitro cytotoxicity screening against a panel of cancer cell lines.

  • Mechanism of Action Studies: For the most potent analogues, further studies would be required to elucidate their mechanism of action.

Below is a conceptual workflow for future research on this compound analogues.

Caption: Conceptual workflow for the discovery and development of this compound analogues.

References

Triptolide's Efficacy Across Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent Anti-Cancer Compound

Triptolide (B1683669), a diterpenoid triepoxide extracted from the thunder god vine Tripterygium wilfordii, and its water-soluble prodrug, Minnelide, have demonstrated significant preclinical efficacy against a broad spectrum of cancers. This guide provides a comparative overview of Triptolide's and Minnelide's performance in various cancer cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Potency Comparison Across Cancer Cell Lines

The anti-proliferative activity of Triptolide and its analog Minnelide has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies depending on the cancer type and the specific cell line.

Triptolide: Comparative Efficacy
Cancer TypeCell LineIC50 (nM)Exposure Time (h)Reference
Breast Cancer MCF-7~20-5024, 48, 72[1][2]
MDA-MB-231~50-10024, 48, 72[1][2]
BT-474Not specifiedNot specified[3]
Pancreatic Cancer Capan-110Not Specified[1]
Capan-220Not Specified[1]
SNU-2139.6Not Specified[1]
Leukemia MV-4-11< 1548[4]
THP-1< 1548[4]
KG-1< 3024[4]
HL-60< 3024[4]
Cholangiocarcinoma HuCCT112.6 ± 0.648[5]
QBC93920.5 ± 4.248[5]
FRH020118.5 ± 0.748[5]
Melanoma SK-MEL-28~20-4024[5]
Glioma U251, U87Not specified (effective)Not specified[6]
NSCLC H1395Not specified (effective)Not specified[7]
Minnelide: Efficacy in Ovarian Cancer

Minnelide, the water-soluble prodrug of Triptolide, has shown particular promise in treating ovarian cancer, including platinum-resistant strains.

Cancer TypeCell LineIC50 (nM)Exposure Time (h)Reference
Ovarian Cancer A278037.59 ± 5.61 (24h), 7.83 ± 2.26 (48h), 3.04 ± 1.29 (72h)24, 48, 72[8]
C200Inhibited in a concentration-dependent manner48[9]

Comparative Efficacy with Standard Chemotherapeutics

Direct side-by-side comparisons of IC50 values in the same studies are limited. However, existing literature provides context for Triptolide's and Minnelide's potency relative to standard-of-care agents.

Cancer TypeTriptolide/Minnelide TreatmentStandard ChemotherapyObservationsReference
Pancreatic Cancer Triptolide effective in Gemcitabine-resistant cellsGemcitabineTriptolide enhances sensitivity to cisplatin (B142131) in gemcitabine-resistant pancreatic cancer cells.[10]
Ovarian Cancer Minnelide in combination with Carboplatin (B1684641)CarboplatinMinnelide shows additive effects with carboplatin in vitro and, in combination with carboplatin and paclitaxel, improves overall survival in mice.[11]
Colon Cancer Triptolide in combination with OxaliplatinOxaliplatinThe combination of Triptolide and Oxaliplatin effectively inhibits proliferation and induces apoptosis in the SW480 colon cancer cell line.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to evaluate the efficacy of Triptolide.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation and survival.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 4 x 10³ to 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.[5]

  • Triptolide Treatment: Treat cells with a range of Triptolide concentrations (e.g., 0, 10, 50, 100, 200 nM) and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[5]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Solubilization: Add 150 µL of MTT solvent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan (B1609692) crystals. The plate is then wrapped in foil and shaken on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves as the concentration of the drug that inhibits cell growth by 50% compared to untreated control cells.

Cell Counting Kit-8 (CCK-8) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and incubate for 24 hours.[5]

  • Triptolide Treatment: Expose cells to various concentrations of Triptolide for the specified duration (e.g., 24, 48, or 72 hours).[5]

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis, a form of programmed cell death.

  • Cell Seeding and Treatment: Plate cells and treat with desired concentrations of Triptolide for the specified time.

  • Cell Harvesting: Collect the cells and wash them three times with cold PBS.[5]

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI).[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Visualizing Experimental Workflow and Signaling Pathways

To better illustrate the experimental process and the compound's mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_assays Efficacy Assays cluster_in_vivo In Vivo Analysis (Future Step) start Cancer Cell Lines (e.g., MCF-7, A2780, PANC-1) cell_culture Cell Seeding (96-well plates) start->cell_culture treatment Triptolide/Minnelide Treatment (Dose-response concentrations) cell_culture->treatment viability_assay Cell Viability Assay (MTT, CCK-8) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay data_analysis Data Analysis (IC50 Calculation, Apoptosis Rate) viability_assay->data_analysis apoptosis_assay->data_analysis animal_model Xenograft Mouse Model data_analysis->animal_model Promising candidates tumor_induction Tumor Induction animal_model->tumor_induction drug_administration Drug Administration tumor_induction->drug_administration tumor_measurement Tumor Growth Measurement drug_administration->tumor_measurement

Caption: Workflow for assessing the anti-cancer efficacy of Triptolide.

Triptolide_Signaling_Pathways cluster_pathways Modulated Signaling Pathways cluster_effects Cellular Effects Triptolide Triptolide Wnt Wnt/β-catenin Pathway Triptolide->Wnt Inhibits NFkB NF-κB Pathway Triptolide->NFkB Inhibits Akt_mTOR Akt/mTOR Pathway Triptolide->Akt_mTOR Inhibits ROS_JNK ROS/JNK Pathway Triptolide->ROS_JNK Activates Fas_Mito Fas Death Receptor & Mitochondrial Pathway Triptolide->Fas_Mito Activates Proliferation Inhibition of Proliferation Wnt->Proliferation NFkB->Proliferation Akt_mTOR->Proliferation Apoptosis Apoptosis ROS_JNK->Apoptosis Autophagy Autophagy ROS_JNK->Autophagy Fas_Mito->Apoptosis

Caption: Signaling pathways modulated by Triptolide leading to anti-cancer effects.

Mechanism of Action

Triptolide exerts its potent anti-cancer effects through the modulation of multiple signaling pathways, ultimately leading to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.[12]

  • Induction of Apoptosis: Triptolide triggers apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[13] It has been shown to increase the expression of Fas, a death receptor, and pro-apoptotic proteins like Bax, while decreasing the expression of the anti-apoptotic protein Bcl-2.[13] This leads to the activation of caspases, the executioner proteins of apoptosis.[3][13]

  • Inhibition of Pro-Survival Pathways: Triptolide is a known inhibitor of several key signaling pathways that promote cancer cell survival and proliferation. These include:

    • NF-κB Pathway: Triptolide inhibits the transcriptional activity of NF-κB, a crucial regulator of inflammation and cell survival.[12]

    • Wnt/β-catenin Pathway: In breast cancer cells, Triptolide has been shown to decrease the expression of β-catenin, a key component of the Wnt signaling pathway, which is often dysregulated in cancer.[3]

    • Akt/mTOR Pathway: Triptolide can suppress the Akt/mTOR signaling pathway, which is critical for cell growth, proliferation, and survival.[6]

  • Activation of Stress-Related Pathways: Triptolide can induce cellular stress, leading to cancer cell death. It has been shown to activate the ROS/JNK signaling pathway, which can trigger both apoptosis and autophagy.[6]

References

Cross-Validation of Biological Targets: A Comparative Analysis of the Marine Natural Product 5-epi-Sinuleptolide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Note on Pungiolide A: Preliminary literature searches did not yield any identifiable information for a compound named "this compound." Consequently, this guide will focus on a comparable, well-documented marine natural product, 5-epi-Sinuleptolide , for which biological targets have been successfully identified and validated. This guide will provide a comparative analysis of 5-epi-Sinuleptolide with other compounds that share the same biological target.

Introduction to 5-epi-Sinuleptolide and its Biological Target

5-epi-Sinuleptolide is a norditerpenoid natural product isolated from the soft coral of the genus Sinularia. It has demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][2][3] Through a combination of proteomic approaches, the primary biological target of 5-epi-Sinuleptolide has been identified as actin , a crucial protein involved in the formation of the cytoskeleton.[4]

The actin cytoskeleton is a dynamic network essential for maintaining cell shape, motility, division, and intracellular transport. Disruption of actin dynamics is a validated strategy in cancer chemotherapy. This guide compares the effects of 5-epi-Sinuleptolide on its biological target with two other well-characterized actin-modulating agents: Cytochalasin D and Jasplakinolide.

Comparative Analysis of Actin-Targeting Compounds

The following table summarizes the key characteristics and reported potency of 5-epi-Sinuleptolide and its comparators.

CompoundSourceMechanism of Action on ActinReported Potency
5-epi-Sinuleptolide Soft Coral (Sinularia sp.)Disrupts actin cytoskeleton, leading to loss of actin fibers and formation of amorphous aggregates.[4]IC50 (Cytotoxicity): • 9.73 µM (BxPC-3 pancreatic cancer cells)[1] • 17.57 µM (PANC-1 pancreatic cancer cells)[1]
Cytochalasin D Fungus (Zygosporium mansonii)Inhibits actin polymerization by binding to the barbed end of actin filaments.[5][6][7][8]IC50 (Actin Polymerization Inhibition): • 25 nM[5]
Jasplakinolide Marine Sponge (Jaspis sp.)Potent inducer of actin polymerization and stabilization of pre-existing actin filaments.[9][10][11][12][13]Kd (Binding to F-actin): • ~15 nM[10][11][12]IC50 (Antiproliferative Effect): • 35 nM (PC3 prostate carcinoma cells)[9][10][11]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the actin polymerization pathway and the proposed mechanism of action of 5-epi-Sinuleptolide.

Actin_Polymerization cluster_G_Actin Monomeric Actin (G-Actin) cluster_Nucleation Nucleation cluster_F_Actin Filamentous Actin (F-Actin) G_Actin G-Actin-ATP Dimer Dimer G_Actin->Dimer Spontaneous Trimer Nucleus (Trimer) Dimer->Trimer Filament F-Actin Trimer->Filament Filament->G_Actin Depolymerization CytochalasinD Cytochalasin D CytochalasinD->Filament Inhibits Elongation Jasplakinolide Jasplakinolide Jasplakinolide->Trimer Promotes Nucleation Jasplakinolide->Filament Stabilizes Sinuleptolide 5-epi-Sinuleptolide Sinuleptolide->Filament Disrupts

Caption: Actin polymerization pathway and points of intervention for 5-epi-Sinuleptolide and comparators.

Sinuleptolide_MoA Sinuleptolide 5-epi-Sinuleptolide Actin Actin Filaments Sinuleptolide->Actin Binds to Disruption Cytoskeleton Disruption Actin->Disruption Aggregation Amorphous Actin Aggregates Disruption->Aggregation CellShape Loss of Cell Shape & Motility Disruption->CellShape Apoptosis Apoptosis Aggregation->Apoptosis CellShape->Apoptosis

Caption: Proposed mechanism of action for 5-epi-Sinuleptolide leading to apoptosis.

Experimental Protocols for Target Identification

The identification of actin as the biological target of 5-epi-Sinuleptolide was achieved through a combination of affinity chromatography and Drug Affinity Responsive Target Stability (DARTS).

Experimental Workflow: Target Identification

Target_ID_Workflow cluster_Affinity Affinity Chromatography cluster_DARTS DARTS start_A Immobilize 5-epi-Sinuleptolide on beads lysate_A Incubate with cell lysate start_A->lysate_A wash_A Wash to remove non-specific binders lysate_A->wash_A elute_A Elute bound proteins wash_A->elute_A ms_A LC-MS/MS Analysis elute_A->ms_A Actin Identified Actin Identified ms_A->Actin Identified start_D Treat cell lysate with 5-epi-Sinuleptolide protease Limited proteolysis (e.g., Pronase) start_D->protease sds_page SDS-PAGE protease->sds_page band Identify protected protein band sds_page->band ms_D LC-MS/MS Analysis band->ms_D ms_D->Actin Identified

Caption: Workflow for the identification of 5-epi-Sinuleptolide's biological target.

Detailed Methodologies

a) Affinity Chromatography Protocol for Target Identification

This method relies on the specific interaction between an immobilized ligand (5-epi-Sinuleptolide) and its binding partners in a cell lysate.

  • Immobilization of 5-epi-Sinuleptolide:

    • Synthesize a derivative of 5-epi-Sinuleptolide containing a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized compound with the beads according to the manufacturer's protocol to achieve immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., HeLa or a pancreatic cancer cell line) to a high density.

    • Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Affinity Purification:

    • Incubate the cleared cell lysate with the 5-epi-Sinuleptolide-conjugated beads for several hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.

    • Excise protein bands that are unique to the 5-epi-Sinuleptolide pulldown and identify them using mass spectrometry (LC-MS/MS).

b) Drug Affinity Responsive Target Stability (DARTS) Protocol

DARTS is based on the principle that the binding of a small molecule to its target protein can increase the protein's stability and resistance to proteolysis.[4][14][15][16][17]

  • Preparation of Cell Lysate:

    • Prepare a cell lysate as described in the affinity chromatography protocol.

  • Compound Treatment:

    • Divide the cell lysate into two aliquots: a treatment group and a vehicle control group (e.g., DMSO).

    • Add 5-epi-Sinuleptolide to the treatment group at a final concentration determined by preliminary dose-response experiments.

    • Add an equivalent volume of the vehicle to the control group.

    • Incubate both aliquots for a defined period (e.g., 1 hour) at room temperature to allow for binding.

  • Limited Proteolysis:

    • To each aliquot, add a protease such as Pronase or thermolysin at a concentration that results in partial digestion of the total protein content in the control sample. The optimal protease concentration and digestion time should be determined empirically.

    • Allow the digestion to proceed for a specific time (e.g., 15-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE sample buffer.

  • Analysis of Protein Protection:

    • Separate the digested protein samples by SDS-PAGE.

    • Visualize the protein bands by Coomassie staining.

    • Identify any protein bands that are present at a higher intensity in the 5-epi-Sinuleptolide-treated sample compared to the control. This indicates that the protein was protected from proteolysis by binding to the compound.

    • Excise the protected band and identify the protein by mass spectrometry.

Conclusion

The cross-validation of 5-epi-Sinuleptolide's biological target using both affinity chromatography and DARTS provides strong evidence for its interaction with actin. This marine natural product disrupts the actin cytoskeleton, a mechanism shared by other potent cytotoxic agents. The quantitative data on its cytotoxicity, while not as potent as some other actin-targeting compounds in direct polymerization assays, highlights its potential as a lead compound for the development of novel anticancer therapeutics. The detailed experimental protocols provided herein offer a framework for the identification and validation of protein targets for other novel bioactive compounds.

References

Benchmarking Pungiolide A Against Known Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is no publicly available experimental data on the kinase inhibitory activity of Pungiolide A. Therefore, this guide serves as a comprehensive framework and template for the systematic evaluation of this compound, or any novel compound, against well-characterized kinase inhibitors. The provided data for known inhibitors, experimental protocols, and signaling pathway diagrams are intended to guide future research and facilitate the interpretation of new experimental findings.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, and metabolism. The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. This compound, a novel compound, represents a potential candidate for kinase inhibition. To ascertain its therapeutic potential, it is essential to benchmark its inhibitory activity against established kinase inhibitors.

This guide provides a comparative framework for evaluating the potency and selectivity of this compound against two well-known kinase inhibitors:

  • Staurosporine: A natural product that is a potent, broad-spectrum inhibitor of a wide range of protein kinases.[1][2] It is often used as a positive control in kinase assays due to its high affinity for the ATP-binding site of many kinases.

  • Dasatinib: A multi-kinase inhibitor approved for the treatment of certain types of cancer.[3] It targets several tyrosine kinases, including BCR-Abl and Src family kinases.

By comparing the activity of this compound to these standards, researchers can gain valuable insights into its potential mechanism of action, selectivity, and therapeutic utility.

Comparative Analysis of Kinase Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a kinase inhibitor. The following table provides a template for comparing the IC50 values of this compound against Staurosporine and Dasatinib for a representative panel of protein kinases.

Table 1: Comparative IC50 Values of Selected Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Cell Line/Assay Conditions
This compound Src Data to be determinedTo be determined
AKT1 Data to be determinedTo be determined
CDK2 Data to be determinedTo be determined
Staurosporine Src 6p60v-src tyrosine protein kinase
PKA 7[2]Protein Kinase A
PKC 3Protein Kinase C
EGFR 88.1[1]In vitro kinase assay
Dasatinib Src 0.5[3]In vitro kinase assay
BCR-Abl <1In vitro kinase assay
c-KIT <30[3]In vitro kinase assay
PDGFRβ <30[3]In vitro kinase assay

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of kinase inhibitor activity. Below are two common methods for in vitro kinase inhibition assays.

Protocol 1: In Vitro Kinase Inhibition Assay (Radioactive Filter Binding Assay)

This traditional method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP into a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compound (this compound) and known inhibitors (Staurosporine, Dasatinib)

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, its specific substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compound or a known inhibitor to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter paper.

  • Washing: Wash the filter paper extensively with a suitable buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.[1]

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This is a non-radioactive, fluorescence-based assay that is well-suited for high-throughput screening.

Materials:

  • Purified recombinant kinase

  • Biotinylated kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (this compound) and known inhibitors

  • HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665)

  • HTRF-compatible microplate reader

Procedure:

  • Reaction Setup: In a microplate, add the purified kinase, biotinylated substrate, and serial dilutions of the test compound or known inhibitor in the kinase assay buffer.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding the HTRF detection reagents, which contain EDTA. The reagents consist of a europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-XL665 conjugate that binds to the biotinylated substrate.

  • Signal Measurement: After another incubation period, measure the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and benchmarking of a novel kinase inhibitor like this compound.

experimental_workflow cluster_screening Primary Screening cluster_characterization Hit Characterization cluster_benchmarking Benchmarking Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Input Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identifies Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Identification->Dose-Response & IC50 Determination Leads to Selectivity Profiling Selectivity Profiling Dose-Response & IC50 Determination->Selectivity Profiling Mechanism of Action Studies Mechanism of Action Studies Selectivity Profiling->Mechanism of Action Studies Comparison with Known Inhibitors Comparison with Known Inhibitors Mechanism of Action Studies->Comparison with Known Inhibitors In Vivo Efficacy Studies In Vivo Efficacy Studies Comparison with Known Inhibitors->In Vivo Efficacy Studies Lead Optimization Lead Optimization In Vivo Efficacy Studies->Lead Optimization

Workflow for kinase inhibitor screening and benchmarking.
Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[4][5][6] The diagram below illustrates this pathway and indicates potential points of inhibition for this compound and benchmark inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Pungiolide_A This compound (Hypothetical Target) Pungiolide_A->AKT Benchmark_Inhibitors Benchmark Inhibitors Benchmark_Inhibitors->PI3K Benchmark_Inhibitors->mTORC1

Hypothetical inhibition of the PI3K/AKT/mTOR pathway.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Pungiolide A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of Pungiolide A, a naturally occurring compound used in research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guidance is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

A Safety Data Sheet (SDS) from APExBIO Technology indicates that this compound has "No Specific Hazard" under OSHA classification.[1] However, as a matter of good laboratory practice, and because it is a biologically active compound, all handling and disposal should be conducted with care, utilizing appropriate personal protective equipment and following established laboratory safety protocols.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular FormulaC29H34O9APExBIO SDS[1]
Molecular Weight526.57 g/mol APExBIO SDS[1]
CAS Number130430-97-6APExBIO SDS[1]
Storage Temperature-20°CAPExBIO SDS[1]
FlammabilityNot flammable or combustibleAPExBIO SDS[1]

Experimental Protocols for Disposal

The following step-by-step procedures are based on the available safety data and general principles of chemical waste management. These protocols are designed to guide laboratory personnel in the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE) Requirements:

Before beginning any disposal procedures, ensure the following PPE is worn:

  • Safety glasses or goggles, approved under NIOSH (US) or EN 166 (EU) standards.[1]

  • Chemical-resistant gloves (inspect before use).[1]

  • A laboratory coat or other appropriate protective clothing.[1]

  • In cases where dust formation is possible, a NIOSH-approved respirator is recommended.[1]

Disposal of Solid this compound:

  • Containment: Carefully sweep up solid this compound, avoiding the creation of dust.[1] A soft brush and dustpan are recommended.

  • Collection: Place the collected solid into a clearly labeled, sealed container suitable for chemical waste. The container should be kept closed.[1]

  • Waste Stream: Dispose of the sealed container as chemical waste through your institution's hazardous waste management program. Consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on the appropriate waste stream.

  • Decontamination: Decontaminate the tools used for collection (brush, dustpan) and the work surface with a suitable solvent (e.g., 70% ethanol) followed by soap and water. Dispose of any contaminated cleaning materials (e.g., wipes) as chemical waste.

Disposal of this compound in Solution:

  • Small Quantities: For small quantities of this compound in a solvent, absorb the solution onto an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Containment: Place the absorbent material into a sealed, labeled container for chemical waste.

  • Waste Stream: Dispose of the container through your institution's hazardous waste program. Do not pour this compound solutions down the drain. [1]

  • Decontamination: Decontaminate all glassware and equipment that came into contact with the this compound solution. Rinse with an appropriate solvent, followed by a thorough washing with soap and water. Collect the initial solvent rinse as chemical waste.

Spill Response:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For liquid spills, contain the spill with absorbent materials. For solid spills, carefully cover the spill to prevent dust from becoming airborne.

  • Clean-up: Following the appropriate solid or solution disposal protocol above, clean the spill area.

  • Report: Report the spill to your laboratory supervisor and institutional EHS office.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste waste_type Identify Waste Type start->waste_type solid Solid this compound waste_type->solid Solid solution This compound in Solution waste_type->solution Solution spill Spill waste_type->spill Spill sweep Sweep carefully to avoid dust solid->sweep absorb Absorb with inert material solution->absorb contain_spill Contain spill with absorbent spill->contain_spill collect Collect in a sealed, labeled container sweep->collect absorb->collect contain_spill->collect dispose Dispose via institutional hazardous waste program collect->dispose decontaminate Decontaminate tools and work surfaces dispose->decontaminate end End decontaminate->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Pungiolide A

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pungiolide A. Given that this compound is known to exhibit moderate cytotoxicity, all handling and disposal procedures should be conducted with a high degree of caution, adhering to protocols for cytotoxic compounds.[1] The following procedures are based on established guidelines for managing hazardous and cytotoxic substances in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Recommendations

Due to the cytotoxic nature of this compound, stringent personal protective measures are mandatory to prevent exposure. The following table summarizes the recommended PPE and handling environment.

CategoryRecommendationRationale
Primary Engineering Controls Certified Chemical Fume Hood or Class II Type B Biosafety CabinetTo prevent inhalation of aerosols and to contain any potential spills.[2]
Gloves Double gloving with chemotherapy-rated gloves (e.g., nitrile, neoprene).[2][3][4]Provides a primary barrier against skin contact. Double gloving allows for the safe removal of the outer glove if contaminated.[2] Vinyl gloves are not recommended due to high permeability.[4]
Eye Protection Chemical safety goggles or a full-face shield.[1][2]To protect the eyes from splashes or aerosols of the compound.
Lab Attire Disposable gown with closed front and cuffs, long pants, and closed-toe shoes.[1][2]To protect the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be required depending on the procedure and quantity used. A risk assessment should be performed.To prevent inhalation of fine powders or aerosols, especially during weighing or reconstitution.

Operational Plan: Step-by-Step Handling of this compound

This section outlines a procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Planning:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.

  • Designated Area: Designate a specific area within a certified chemical fume hood or biosafety cabinet for handling this compound. The work surface should be covered with a disposable, absorbent, plastic-backed pad.[1][2][3]

  • Gather Materials: Assemble all necessary equipment, including PPE, waste containers, and spill kit, before handling the compound.

2. Handling and Experimental Procedures:

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above before entering the designated handling area.

  • Compound Handling:

    • If working with a powder, handle with extreme care to avoid generating dust.

    • When preparing solutions, do so within the fume hood or biosafety cabinet to contain any aerosols.[2]

    • Avoid direct contact with the compound. Use appropriate tools (e.g., spatulas, forceps).

  • Post-Handling:

    • After handling, carefully remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container.

    • Wipe down the work surface with an appropriate deactivating solution (if known) or a cleaning agent like soap and water, followed by 70% ethanol.[2] Dispose of all cleaning materials as hazardous waste.[2]

    • Wash hands thoroughly with soap and water after removing all PPE.[2]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Alert laboratory personnel and the safety officer.

  • Wearing appropriate PPE (including double gloves, gown, and eye protection), cover the spill with absorbent material from a cytotoxic spill kit.

  • Carefully collect the contaminated material and place it in a designated hazardous waste container.

  • Clean the spill area thoroughly.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous cytotoxic waste.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste, including gloves, gowns, absorbent pads, and empty vials, must be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container.[2][3]
Liquid Waste Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
Sharps Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for incineration.[2]

All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[5]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, emphasizing critical safety checkpoints.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Protocol prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_materials Gather PPE & Materials risk_assessment->gather_materials prep_area Prepare Designated Handling Area gather_materials->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe Proceed to Handling handle_compound Handle this compound in Fume Hood/BSC don_ppe->handle_compound experiment Perform Experiment handle_compound->experiment spill_detected Spill Detected handle_compound->spill_detected Potential Spill decontaminate Decontaminate Work Area & Equipment experiment->decontaminate doff_ppe Doff PPE & Dispose as Waste decontaminate->doff_ppe Proceed to Disposal segregate_waste Segregate & Dispose of Contaminated Waste doff_ppe->segregate_waste wash_hands Wash Hands Thoroughly segregate_waste->wash_hands end_process End of Process wash_hands->end_process evacuate Evacuate & Alert spill_detected->evacuate spill_cleanup Clean Spill with Kit evacuate->spill_cleanup spill_disposal Dispose of Cleanup Materials as HazWaste spill_cleanup->spill_disposal spill_disposal->decontaminate Resume Protocol

Figure 1. Safe Handling Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.